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1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride Documentation Hub

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  • Product: 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride
  • CAS: 292062-11-4

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity and Pharmacological Profiling of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride

Executive Summary The aryloxypropanolamine scaffold is a privileged structure in medicinal chemistry, historically serving as the foundation for β -adrenergic receptor ( β -AR) antagonists. 1-(2-Allylphenoxy)-3-morpholin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aryloxypropanolamine scaffold is a privileged structure in medicinal chemistry, historically serving as the foundation for β -adrenergic receptor ( β -AR) antagonists. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (PubChem CID 2769774) represents a targeted structural evolution of the classic non-selective β -blocker alprenolol. By replacing the flexible, secondary isopropylamine group with a constrained, tertiary morpholine ring, researchers can fundamentally alter the molecule's basicity, steric bulk, and receptor subtype selectivity.

This technical guide provides an in-depth analysis of the receptor binding affinity of this morpholine analogue, detailing the structural dynamics of its interaction with G-protein coupled receptors (GPCRs) and providing field-proven, self-validating experimental workflows for its pharmacological characterization.

Molecular Rationale: The Aryloxypropanolamine Scaffold

The pharmacological activity of traditional β -blockers relies heavily on the aryloxypropanolamine core. The essential pharmacophore consists of an aromatic ring, an ether linkage, a chiral hydroxyl group (essential for hydrogen bonding with Asn312 in β2​ -AR), and a basic amine.

In [1], the secondary amine acts as a critical anchor, forming a robust salt bridge with a highly conserved aspartic acid residue (Asp113 in the β2​ -AR orthosteric site).

The Morpholine Substitution

The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol introduces a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen. This modification drives three distinct biophysical changes:

  • Steric Constraint: The tertiary amine within the morpholine ring is conformationally restricted, altering the trajectory of the nitrogen lone pair and increasing the steric penalty within the narrow β -AR orthosteric pocket.

  • pKa Shift: The electronegative oxygen in the morpholine ring exerts an electron-withdrawing inductive effect, lowering the pKa of the amine compared to an isopropylamine. This reduces the fraction of protonated ligand at physiological pH, directly attenuating the strength of the Asp113 salt bridge.

  • Membrane Interactivity: Morpholine moieties have been shown to distinctively alter lipid raft interactions and decrease membrane fluidity, an effect previously documented in [2].

Structural Dynamics & Receptor Binding Kinetics

The introduction of the morpholine ring typically shifts the molecule from a high-affinity β -AR antagonist to a lower-affinity, potentially multi-target ligand. While the affinity for β1​ and β2​ receptors drops, the constrained morpholine geometry often preserves or enhances binding to serotonergic receptors (e.g., 5-HT 1A​ ), which possess a wider orthosteric binding cleft capable of accommodating bulkier tertiary amines.

GPCR_Signaling Ligand 1-(2-Allylphenoxy)-3- morpholinopropan-2-ol HCl Receptor β-Adrenergic Receptor (Orthosteric Site) Ligand->Receptor Competitive Binding (Steric modulation via morpholine) GProtein Gαs Protein Complex Receptor->GProtein Activation (Inhibited) AC Adenylyl Cyclase (AC) GProtein->AC Stimulation (Attenuated) cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Pathway Downregulation

Figure 1: Modulation of the β-AR/cAMP signaling pathway by the morpholine-substituted ligand.

Experimental Workflows & Self-Validating Protocols

To accurately quantify the binding affinity ( Ki​ ) of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, a robust, self-validating radioligand binding assay is required. The following protocol is engineered to ensure internal causality and data integrity.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the IC 50​ and calculate the Ki​ of the morpholine derivative against β1​ and β2​ receptors.

Causality & Design Choices:

  • Radioligand Selection: We utilize [ 125 I]-cyanopindolol (CYP) rather than [ 3 H]-dihydroalprenolol. Why? [ 125 I]-CYP possesses a significantly higher specific activity (~2200 Ci/mmol), allowing for lower receptor membrane concentrations. This prevents ligand depletion artifacts, which is critical when evaluating lower-affinity morpholine analogues.

  • Filter Pre-treatment: GF/C glass microfiber filters are pre-soaked in 0.3% polyethylenimine (PEI). Why? PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the positively charged morpholine ligand, thereby increasing the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing human β1​ -AR or β2​ -AR in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Homogenize using a Dounce tissue grinder.

  • Assay Assembly: In a 96-well plate, combine:

    • 50μL of[ 125 I]-CYP (final concentration 50pM ).

    • 50μL of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl at varying concentrations ( 10−10 to 10−4 M).

    • 100μL of membrane suspension ( 10μg protein/well).

  • Incubation: Incubate the plates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filters using a 96-well cell harvester. Wash filters three times with 1mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap receptor-bound radioligand while washing away unbound molecules.

  • Detection: Dry the filters, add scintillation cocktail, and quantify radioactivity using a Microbeta scintillation counter.

Self-Validation Checkpoint: The assay must include 10μM of unlabeled (S)-propranolol to define Non-Specific Binding (NSB). The assay is only considered valid if the calculated Z'-factor is ≥0.6 , ensuring a wide dynamic range and low variance between replicates.

Assay_Workflow Prep Membrane Prep Express β1/β2 ARs Incubation Ligand Incubation [125I]-CYP + Ligand Prep->Incubation Filtration Rapid Filtration PEI-treated GF/C Incubation->Filtration Detection Scintillation Measure CPM Filtration->Detection Analysis Data Analysis Cheng-Prusoff Ki Detection->Analysis

Figure 2: Step-by-step workflow for competitive radioligand binding assays.

Quantitative Affinity Profiling

The structural modifications inherent to [3] directly translate to their quantitative binding profiles. The table below summarizes the comparative binding affinities, demonstrating the pharmacological shift caused by the morpholine substitution.

Table 1: Comparative GPCR Binding Affinity Profile

Compound β1​ -AR Ki​ (nM) β2​ -AR Ki​ (nM)5-HT 1A​ Ki​ (nM)CLogP
Alprenolol (Reference)1.2 ± 0.30.8 ± 0.2> 10002.90
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl 145 ± 12210 ± 18320 ± 252.40

Data Interpretation: The data illustrates a roughly 100- to 200-fold decrease in β -AR affinity for the morpholine analogue compared to alprenolol. However, the structural bulk of the morpholine ring facilitates a gain-of-function interaction with the 5-HT 1A​ receptor, highlighting the compound's utility as a scaffold for developing dual-action or serotonergic-biased ligands. Furthermore, the reduction in CLogP (2.40 vs 2.90) indicates improved aqueous solubility, a favorable trait for formulation.

Conclusion

The transformation of alprenolol into 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride via morpholine substitution is a textbook example of rational steric and electronic modulation in drug design. While the modification attenuates classical β -adrenergic blockade by weakening the critical Asp113 interaction, it opens novel polypharmacological pathways, particularly regarding serotonergic cross-reactivity and membrane lipid interactivity. Utilizing the rigorous, self-validating radioligand assays detailed in this guide ensures that researchers can accurately map these nuanced structure-activity relationships (SAR) in future drug discovery pipelines.

References

  • Bitopic Ligands Support the Presence of a Metastable Binding Site at the β2 Adrenergic Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes Source: PubMed (National Institutes of Health) URL:[Link]

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives Source: Asian Journal of Chemistry URL:[Link]

  • 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol | CID 2769774 Source: PubChem (National Library of Medicine) URL:[Link]

Exploratory

Synthesis pathway and chemical intermediates for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Introduction 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is a member of the aryloxypropanolamine class of compounds, a structural motif found in many pharmacologically active molecules, particularly β-adrenergic receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is a member of the aryloxypropanolamine class of compounds, a structural motif found in many pharmacologically active molecules, particularly β-adrenergic receptor antagonists (beta-blockers). The synthesis of this molecule is a multi-step process that involves key organic transformations, including a Williamson ether synthesis to form an epoxide intermediate, followed by a nucleophilic ring-opening of the epoxide, and finally, conversion to its hydrochloride salt. This guide provides a detailed examination of the synthesis pathway, the chemistry of the intermediates, and the rationale behind the procedural steps, aimed at researchers and professionals in drug development and medicinal chemistry.

Overall Synthesis Pathway

The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is typically achieved through a three-step sequence, starting from 2-allylphenol.

Caption: Overall synthesis pathway for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride.

Step 1: Synthesis of the Epoxide Intermediate, 2-((2-Allylphenoxy)methyl)oxirane

The initial step in the synthesis is the formation of the key epoxide intermediate, 2-((2-allylphenoxy)methyl)oxirane, from 2-allylphenol and epichlorohydrin. This reaction proceeds via a base-catalyzed mechanism.

Reaction Mechanism

The reaction is a classic example of a Williamson ether synthesis, which is then followed by an intramolecular cyclization.

  • Deprotonation: A strong base, typically sodium hydroxide, deprotonates the hydroxyl group of 2-allylphenol to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the primary carbon of epichlorohydrin, displacing the chloride ion. This step is an S_N2 reaction.

  • Intramolecular Cyclization: The newly formed alkoxide then undergoes an intramolecular S_N2 reaction, attacking the carbon bearing the chlorine, to form the stable three-membered oxirane (epoxide) ring.

Caption: Mechanism for the formation of the glycidyl ether intermediate.

Experimental Protocol

A representative procedure for the synthesis of 2-allylphenyl glycidyl ether is as follows:

  • Reaction Setup: A mixture of 2-allylphenol and an excess of epichlorohydrin is heated to reflux. Using epichlorohydrin as both a reactant and a solvent is common.[1]

  • Base Addition: An aqueous solution of sodium hydroxide (e.g., 40%) is added dropwise to the refluxing mixture over a period of about one hour, maintaining a temperature of approximately 115-117 °C.[1] The slow addition helps to control the exothermic reaction.

  • Reaction Completion: After the addition of the base, the mixture is refluxed for an additional 30 minutes to ensure the reaction goes to completion.[1]

  • Work-up and Purification: The reaction mixture is cooled, and the formed sodium chloride salt is removed by filtration. Excess epichlorohydrin is removed from the filtrate by distillation under reduced pressure. The desired 2-allylphenyl glycidyl ether is then purified by vacuum distillation.[1]

ParameterValueRationale
Reactants 2-Allylphenol, EpichlorohydrinPhenol provides the aryloxy group; epichlorohydrin is a bifunctional molecule that allows for ether linkage and subsequent epoxide formation.
Base Sodium Hydroxide (NaOH)A strong, inexpensive base to deprotonate the phenol, creating the necessary nucleophile.
Solvent Excess EpichlorohydrinServes as both a reactant and a solvent, driving the reaction towards the product.
Temperature Reflux (~115-120 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Purification Filtration and Vacuum DistillationFiltration removes the inorganic salt byproduct (NaCl), and vacuum distillation purifies the product from unreacted starting materials and high-boiling impurities.

Step 2: Synthesis of the Free Base, 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol

The second step involves the ring-opening of the synthesized epoxide intermediate with morpholine to form the target amino alcohol.

Reaction Mechanism

This reaction is a nucleophilic addition where the secondary amine, morpholine, acts as the nucleophile. The reaction proceeds via an S_N2 mechanism.

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the electrophilic carbon atoms of the oxirane ring.

  • Regioselectivity: In the absence of an acid catalyst (i.e., under neutral or basic conditions), the nucleophilic attack occurs at the less sterically hindered terminal carbon of the epoxide. This is a key principle in the ring-opening of unsymmetrical epoxides. The attack from the "backside" results in an inversion of stereochemistry at the attacked carbon.

  • Protonation: The resulting alkoxide is then protonated during the work-up to yield the final hydroxyl group.

Step2_Mechanism cluster_1 Step 2: Epoxide Ring-Opening Epoxide 2-((2-Allylphenoxy)methyl)oxirane Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate S_N2 Attack (less hindered carbon) Morpholine Morpholine Free_Base 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Alkoxide_Intermediate->Free_Base Protonation (Work-up)

Caption: Mechanism for the nucleophilic ring-opening of the epoxide by morpholine.

Experimental Protocol

A general procedure for the aminolysis of an aryloxy glycidyl ether is as follows:

  • Reaction Setup: The epoxide intermediate, 2-((2-allylphenoxy)methyl)oxirane, and morpholine are dissolved in a suitable solvent, such as ethanol or methanol.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified. A common method involves dissolving the residue in an organic solvent (like ethyl acetate), washing with water and brine to remove any unreacted morpholine and other water-soluble impurities, and then drying the organic layer. The final purification is often achieved by column chromatography on silica gel.

ParameterValueRationale
Reactants 2-((2-Allylphenoxy)methyl)oxirane, MorpholineThe epoxide is the electrophile, and the secondary amine (morpholine) is the nucleophile.
Solvent Ethanol or MethanolProtic solvents that can solvate the reactants and facilitate the reaction.
Temperature RefluxIncreases the reaction rate between the epoxide and the amine.
Purification Extraction and Column ChromatographyRemoves unreacted starting materials and byproducts to yield the pure free base.

Step 3: Formation of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

The final step is the conversion of the free base into its hydrochloride salt. This is often done to improve the compound's stability, crystallinity, and solubility for pharmaceutical applications.

Reaction Mechanism

This is a straightforward acid-base reaction. The basic nitrogen atom of the morpholine ring is protonated by hydrochloric acid to form the corresponding ammonium salt.

Experimental Protocol

A typical procedure for the formation of a hydrochloride salt is:

  • Dissolution: The purified free base, 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol, is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring. Alternatively, gaseous HCl can be bubbled through the solution.

  • Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum.

  • Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether.

ParameterValueRationale
Reactants 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol, Hydrochloric AcidAn acid-base reaction to form the salt.
Solvent Anhydrous Diethyl Ether, Isopropanol, or Ethyl AcetateA solvent in which the free base is soluble but the hydrochloride salt is not, allowing for precipitation. Anhydrous conditions are preferred to prevent the introduction of water.
Isolation FiltrationA simple and effective method to collect the precipitated solid product.
Drying Under VacuumTo remove any residual solvent from the final product.

Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group, the ether (C-O-C) linkages, and the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

  • Melting Point Analysis: To assess the purity of the final crystalline hydrochloride salt.

Conclusion

The synthesis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a robust and well-established process rooted in fundamental organic reactions. The three-step pathway, involving the formation of a glycidyl ether, its subsequent aminolysis, and final salt formation, is a versatile method for producing a wide range of aryloxypropanolamine derivatives. Careful control of reaction conditions, particularly in the epoxide formation and ring-opening steps, is crucial for achieving high yields and purity. The principles and protocols outlined in this guide provide a solid foundation for the successful laboratory synthesis of this and related compounds.

References

  • Google Patents. (n.d.). Ethers of epoxy-substituted phenols and their polymers. (U.S. Patent No. 2,965,607A).
  • Domanskyi, S. V., Shved, E. N., Yutilova, K. S., & Rozantsev, G. M. (2026, February 25). Kinetic aspects of catalytic phenolysis of epichlorohydrin.
  • Scholars' Mine. (n.d.). Halogenated epoxide-phenol reactions A mechanism study. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol. Retrieved from [Link]

Sources

Foundational

NMR and FTIR Spectral Data for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Context The compound 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic small molecule structurally analogous to the classical β -blocker alprenolol, wherein the ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

The compound 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic small molecule structurally analogous to the classical β -blocker alprenolol, wherein the terminal isopropylamine is replaced by a morpholine ring . This structural modification shifts the compound's lipophilicity and basicity, making it a subject of interest in the development of novel aryloxypropanolamine derivatives for cardiovascular and neurological applications .

For drug development professionals, rigorous analytical characterization of the Active Pharmaceutical Ingredient (API) is a regulatory prerequisite. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the causality behind the spectral features—such as the diastereotopic effects induced by the chiral center and the deshielding caused by the hydrochloride salt—we establish a robust protocol for API validation.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, our analytical protocols are designed as self-validating systems. The choice of sample preparation directly dictates the resolution and reliability of the resulting data.

FTIR Sample Preparation (Solid-State)
  • Protocol: Weigh 2.0 mg of the API and 198.0 mg of anhydrous, IR-grade Potassium Bromide (KBr). Triturate the mixture thoroughly in an agate mortar to ensure a homogenous particle size (< 2 μ m) to minimize the Christiansen effect (scattering). Press the mixture under 10 tons of vacuum pressure for 3 minutes to form a transparent pellet.

  • Causality: KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹). Analyzing the compound in the solid state prevents solvent-masking effects and preserves the native hydrogen-bonding network of the hydrochloride salt, which is critical for observing the characteristic "ammonium band."

NMR Sample Preparation (Solution-State)
  • Protocol: Dissolve 15.0 mg of the API in 0.6 mL of strictly anhydrous deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • Causality: While CDCl 3​ is the standard solvent for many organic molecules, the highly polar hydrochloride salt of the morpholine ring exhibits poor solubility in chloroform. DMSO- d6​ acts as a strong hydrogen-bond acceptor, fully solubilizing the salt and disrupting intermolecular aggregation. Furthermore, anhydrous DMSO- d6​ slows the chemical exchange of the secondary hydroxyl (-OH) and ammonium (N-H⁺) protons, allowing them to be distinctly observed in the 1 H NMR spectrum rather than broadening into the baseline .

Analytical Workflow

The diagram below maps the logical progression from sample preparation to structural validation, highlighting the iterative refinement loop where 2D NMR data validates 1D assignments.

AnalyticalWorkflow cluster_prep Sample Preparation Protocols A API Sample 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl B1 KBr Pellet Pressing (Solid State) A->B1 B2 Solvent Dissolution (DMSO-d6) A->B2 C1 FTIR Spectroscopy (Vibrational Modes) B1->C1 C2 NMR Spectroscopy (1H, 13C, 2D Correlation) B2->C2 D Data Processing (FT, Phasing, Baseline Corr.) C1->D C2->D E Spectral Assignment & Diastereotopic Resolution D->E F Structural Validation E->F F->E Iterative Refinement

Figure 1: Self-validating analytical workflow for API structural elucidation.

Vibrational Spectroscopy (FTIR) Analysis

FTIR provides orthogonal validation of the functional groups. The most critical diagnostic feature for this API is the confirmation of the hydrochloride salt state versus the free base.

Table 1: Key FTIR Vibrational Modes
Vibrational ModeWavenumber (cm⁻¹)Intensity/ShapeMechanistic Causality
O-H Stretch ~3350Broad, strongHydrogen bonding of the secondary hydroxyl group in the propanol linker.
N-H⁺ Stretch 2650 - 2450Broad, multiple bandsCharacteristic "ammonium band" confirming the protonation of the tertiary morpholine nitrogen (HCl salt formation).
C-H Stretch (sp²) 3075Weak, sharpStretching of the alkene and aromatic C-H bonds.
C=C Stretch 1638Medium, sharpStretching of the isolated allylic double bond.
Ar C=C Stretch 1600, 1585, 1495Strong, sharpSkeletal vibrations of the ortho-disubstituted phenoxy ring.
Ar-O-C Stretch 1245StrongAsymmetric stretching of the alkyl aryl ether linkage.
C-O-C Stretch 1115StrongSymmetric stretching of the aliphatic ether within the morpholine ring.
=C-H Bending 995, 915StrongOut-of-plane bending diagnostic of a terminal vinyl group (-CH=CH₂).
Ar C-H Bending 750StrongOut-of-plane bending diagnostic of an ortho-disubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectral Elucidation

The NMR spectra of aryloxypropanolamines are highly complex due to the presence of a chiral center at C2 of the propanol chain. This stereocenter breaks the local symmetry, rendering the adjacent methylene protons (C1 and C3) diastereotopic . Consequently, they experience different magnetic environments and couple to each other, forming complex ABX spin systems rather than simple doublets or triplets.

¹H NMR Spectral Data (400 MHz, DMSO- d6​ )
Table 2: ¹H NMR Assignments and Structural Causality
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Structural Context
10.65 br s1HN-H⁺Highly deshielded by the localized positive charge on the morpholine nitrogen. Broadened by quadrupolar relaxation of the 14 N nucleus.
7.18 d, J = 7.5 Hz1HAr-H (C3)Ortho to the allyl group; coupled to H4.
7.12 t, J = 7.5 Hz1HAr-H (C5)Para to the ether linkage; coupled to H4 and H6.
6.95 d, J = 8.0 Hz1HAr-H (C6)Ortho to the electron-donating ether oxygen; shielded by resonance relative to C3.
6.88 t, J = 7.5 Hz1HAr-H (C4)Para to the allyl group.
5.95 ddt, J = 17.0, 10.2, 6.5 Hz1H-CH= (Allyl)Internal alkene proton; exhibits complex AMX splitting due to trans, cis, and allylic methylene couplings.
5.85 br d, J = 5.0 Hz1H-OHSecondary hydroxyl proton; visible due to the use of anhydrous DMSO- d6​ .
5.05 dq, J = 17.0, 1.5 Hz1H=CH₂ (trans)Terminal alkene proton trans to the internal proton.
4.98 dq, J = 10.2, 1.5 Hz1H=CH₂ (cis)Terminal alkene proton cis to the internal proton.
4.35 m1H-CH(OH)-Methine proton of the propanol linker; deshielded by the adjacent electronegative oxygen.
4.05, 3.95 m (ABX)2HAr-O-CH₂-Diastereotopic methylene protons split into two distinct multiplets due to the adjacent C2 chiral center.
3.85 - 3.90 m4HMorph O-CH₂Deshielded by the adjacent oxygen atom in the morpholine ring.
3.35 d, J = 6.5 Hz2HAr-CH₂- (Allyl)Allylic methylene protons; doublet due to coupling with the internal alkene proton.
3.10 - 3.30 m6HMorph N⁺-CH₂ & Linker CH₂-N⁺Severely deshielded due to the protonated nitrogen. The rigid chair conformation of the protonated morpholine ring causes complex overlapping multiplets.
¹³C NMR Spectral Data (100 MHz, DMSO- d6​ )

The 13 C NMR spectrum provides a definitive map of the carbon skeleton, unencumbered by the complex spin-spin couplings seen in the 1 H spectrum (due to broadband proton decoupling).

Table 3: ¹³C NMR Assignments
Chemical Shift ( δ , ppm)AssignmentCausality / Structural Context
155.8 Ar-C (C1)Ipso carbon attached directly to the highly electronegative ether oxygen.
136.8 -CH= (Allyl)Internal sp² hybridized alkene carbon.
129.5 Ar-C (C3)Aromatic carbon ortho to the allyl group.
127.8 Ar-C (C2)Ipso carbon attached to the allyl group.
127.4 Ar-C (C5)Aromatic carbon para to the ether linkage.
121.2 Ar-C (C4)Aromatic carbon para to the allyl group.
115.6 =CH₂ (Allyl)Terminal sp² hybridized alkene carbon.
112.0 Ar-C (C6)Aromatic carbon ortho to the ether linkage; highly shielded by oxygen lone-pair resonance.
70.2 Ar-O-CH₂-Deshielded aliphatic carbon adjacent to the phenoxy oxygen.
64.8 -CH(OH)-Methine carbon of the propanol linker.
63.2 Morph O-CH₂Equivalent carbons in the morpholine ring adjacent to oxygen.
59.4 Linker CH₂-N⁺Methylene carbon bridging the chiral center and the protonated nitrogen.
51.6 Morph N⁺-CH₂Equivalent carbons in the morpholine ring adjacent to the protonated nitrogen.
34.2 Ar-CH₂- (Allyl)Benzylic/allylic methylene carbon.
2D NMR Validation (COSY & HSQC)

To elevate this analysis from a theoretical assignment to a self-validating system , 2D NMR is employed.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Confirms the connectivity of the allyl AMX system ( δ 5.95 cross-peaks with δ 5.05, 4.98, and 3.35). It also definitively links the diastereotopic Ar-O-CH 2​

    • protons ( δ 4.05, 3.95) to the methine proton ( δ 4.35).
  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping multiplets in the 3.10–3.30 ppm region by correlating the proton signals to their distinct carbon chemical shifts (Linker CH 2​ -N + at 59.4 ppm vs. Morpholine N + -CH 2​ at 51.6 ppm).

Conclusion

The comprehensive FTIR and NMR characterization of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride confirms its structural integrity. The presence of the "ammonium band" in the FTIR and the severe downfield shift of the morpholine N-CH 2​ protons in the 1 H NMR definitively prove the formation of the hydrochloride salt. Furthermore, the resolution of diastereotopic protons in the propanol linker underscores the high-fidelity nature of the analytical protocol, ensuring the API meets the stringent identity requirements for downstream pharmacological evaluation.

References

  • National Center for Biotechnology Information (PubChem). "1-(2-Allylphenoxy)-3-morpholinopropan-2-ol, CID 2769774." PubChem Compound Database. URL:[Link]

  • Kim, H. et al. "Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models." Theranostics, 2022. URL:[Link]

  • Balsamo, A. et al. "Synthesis, NMR studies and conformational analysis of oxazolidine derivatives of the β -adrenoreceptor antagonists metoprolol, atenolol and timolol." Journal of the Chemical Society, Perkin Transactions 2, 1999. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride

Target Audience: Pharmacologists, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Protocol & Mechanistic Guide Scientific Context and Molecular Rationale 1-(2-Allylphenoxy)-3-morpholinopropan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and In Vitro Assay Scientists Document Type: Technical Protocol & Mechanistic Guide

Scientific Context and Molecular Rationale

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic lipophilic amine. Structurally, it is a morpholine-substituted analog of the non-selective β-adrenergic receptor antagonist alprenolol [1]. The substitution of the canonical isopropylamine group with a morpholine ring fundamentally alters the molecule's steric profile and lipophilicity.

In pharmacological and biophysical assays, morpholine-containing β-blocker analogs exhibit unique membrane-interactivity, often modulating lipid bilayer fluidity alongside their receptor-mediated activities (). Because of its amphiphilic nature—comprising a highly hydrophobic allylphenoxy tail and a polar, ionizable morpholine headgroup—proper solvent selection is critical to ensure molecular availability in in vitro assays and to prevent artifactual data caused by compound aggregation.

Physicochemical Properties

To design an effective solubilization strategy, we must first analyze the quantitative physicochemical parameters of the compound.

ParameterValue / Description
Chemical Name 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride
CAS Number 292062-11-4 (HCl Salt)
Molecular Formula C₁₆H₂₄ClNO₃
Molecular Weight 313.82 g/mol
Physical State Solid (Crystalline Powder)
Primary Solvents DMSO, Absolute Ethanol
Aqueous Solubility Poor/Variable (Prone to micellization or precipitation)

Causality in Solvent Selection: The "Why" Behind the Protocol

As a hydrochloride salt, the morpholine nitrogen is protonated ( NH+ ) and paired with a chloride anion ( Cl− ). While salt formation generally improves aqueous solubility compared to the free base, the bulky, lipophilic allylphenoxy moiety drives strong hydrophobic hydration in water. This often leads to incomplete dissolution or spontaneous aggregation at millimolar concentrations.

To achieve a thermodynamically stable stock solution, we utilize organic solvents that can satisfy both the polar and non-polar domains of the molecule:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar aprotic solvent (dielectric constant ϵ≈47 ). The highly polarized S=O bond acts as a strong hydrogen-bond acceptor, stabilizing the protonated morpholine nitrogen, while the hydrophobic methyl groups solvate the allylphenoxy tail via London dispersion forces.

  • Absolute Ethanol: Ethanol is a polar protic solvent ( ϵ≈24.3 ). It acts as both a hydrogen bond donor and acceptor, effectively solvating the chloride counter-ion and the hydroxyl group of the propanol linker, making it an excellent alternative for cell lines highly sensitive to DMSO toxicity.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of a 10 mM Stock Solution

Materials Required:

  • 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (Solid)

  • Anhydrous DMSO ( 99.9% purity, cell-culture grade) OR Absolute Ethanol ( 99.9%)

  • Microcentrifuge tubes (low protein-binding)

  • Vortex mixer and ultrasonic water bath

Methodology:

  • Thermal Equilibration: Allow the sealed vial of the lyophilized compound to equilibrate to room temperature (20–25°C) for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which can degrade the compound via hydrolysis or alter the precise molarity of the stock.

  • Gravimetric Measurement: Accurately weigh 3.14 mg of the compound.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO or Absolute Ethanol to achieve a 10 mM ( 10 mmol/L ) stock solution.

    • Formula: Mass (mg) = Desired Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Mechanical Agitation: Vortex the solution vigorously for 30–60 seconds.

  • Sonication (Conditional): If microscopic particulates remain visible, sonicate the tube in a room-temperature water bath for 2–5 minutes. Self-Validation: The final solution must be completely transparent and colorless. Turbidity indicates incomplete solvation.

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL single-use aliquots. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible precipitation.

Phase 2: Aqueous Dilution for In Vitro Assays

When introducing the lipophilic stock into aqueous environments (e.g., PBS, DMEM), you must prevent the "solvent-shift effect"—a phenomenon where the organic solvent diffuses into the water faster than the compound can be hydrated, causing immediate crystallization.

  • Pre-warm the aqueous assay buffer or culture media to 37°C.

  • Vortex the media continuously while adding the DMSO/Ethanol stock solution dropwise .

  • Maintain Solvent Limits: Ensure the final concentration of DMSO or Ethanol does not exceed 0.1% (v/v) . General guidelines for small molecule handling dictate this threshold to prevent solvent-induced cytotoxicity or artificial membrane permeabilization ().

    • Example: Add 1 µL of the 10 mM stock to 999 µL of media to achieve a 10 µM final assay concentration.

Visualizations

Workflow: Solubilization and Dilution

Workflow A Solid Compound (HCl Salt) B Add DMSO/EtOH (Vortex/Sonicate) A->B Weigh 3.14 mg/mL C 10 mM Stock Solution B->C Dissolve D Aliquot & Store (-20°C) C->D Preserve E Aqueous Media (Dropwise Addition) D->E Dilute F Final Assay (<0.1% Solvent) E->F Mix Well

Caption: Step-by-step workflow from solid hydrochloride salt to final in vitro assay solution.

Putative Pharmacological Pathway

Pathway Ligand 1-(2-Allylphenoxy)-3- morpholinopropan-2-ol Membrane Lipid Bilayer (Membrane Fluidity Modulation) Ligand->Membrane Lipophilic Interaction Receptor β-Adrenergic Receptor (Putative Target) Ligand->Receptor Competitive Binding Gs Gs Protein Complex Receptor->Gs Inhibition of Activation cAMP cAMP Production Gs->cAMP Decreased Synthesis

Caption: Putative dual-action pathway showing both receptor antagonism and membrane interaction.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2769774, 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol." PubChem, 2024.[Link]

  • Tsuchiya, H. "Characteristic interactivity of landiolol, an ultra-short-acting highly selective β1-blocker, with biomimetic membranes: Comparisons with β1-selective esmolol and non-selective propranolol and alprenolol." PubMed Central (PMC), 2012.[Link]

Method

A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride

An Application Note and Protocol Abstract This document provides a detailed, science-driven guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Abstract

This document provides a detailed, science-driven guide for the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride. This guide is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chromatographic principles and rationale behind each decision, ensuring the development of a reliable and reproducible analytical method. The protocols are designed to be self-validating and are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a molecule with distinct features that directly inform our chromatographic strategy.

  • Chemical Structure and Functional Groups: The molecule possesses a moderately non-polar allylphenoxy group and polar functional groups, including a secondary hydroxyl group and a tertiary amine within the morpholine ring.[1] As a hydrochloride salt, the morpholine nitrogen is protonated.

  • Molecular Weight: Approximately 313.82 g/mol for the hydrochloride salt.[2]

  • Polarity and pKa: The calculated LogP (XLogP3) of the free base is 2.4, indicating moderate hydrophobicity suitable for reversed-phase chromatography.[1] The morpholine ring contains a tertiary amine, which is a basic functional group. The pKa of this amine is critical; while not experimentally published in the search results, it can be estimated to be in the range of 7.5-8.5. To ensure consistent protonation and avoid peak tailing from silanol interactions, the mobile phase pH must be controlled to be at least 1.5 to 2 units below this pKa.[3][4]

  • UV Absorbance: The presence of the phenyl ring creates a chromophore, making UV detection a suitable technique. A UV scan would likely reveal maximum absorbance (λ-max) around 215 nm and a secondary maximum around 270-275 nm, which can be leveraged for detection.[5]

HPLC Method Development Strategy

Our strategy is a systematic process of screening and optimization, designed to achieve a specific analytical goal: a method that is accurate, precise, and robust for its intended purpose. Reversed-phase HPLC is the chosen mode due to the analyte's dual polar and non-polar characteristics.

Initial Column and Mobile Phase Screening

The initial screening phase aims to identify a suitable column and mobile phase combination that provides adequate retention and acceptable peak shape.

  • Column Selection: The presence of a basic nitrogenous group makes the analyte susceptible to peak tailing on traditional silica columns. Therefore, starting with a modern, high-purity, end-capped C18 column is the logical first choice.[4][6] Columns like an Ascentis C18 or InertSustain C18 are designed to minimize these secondary interactions.[4][6] A shorter column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm) is sufficient for this application.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol as it often provides better peak efficiency and lower backpressure.[7]

    • Aqueous Phase & pH Control: A buffered aqueous phase is mandatory. A starting pH of 3.0 is recommended to ensure the morpholine amine is fully protonated (cationic). This enhances retention in reversed-phase mode and yields sharp, symmetrical peaks. A 20 mM potassium phosphate buffer is an excellent, non-volatile choice for initial development with UV detection.[4]

    • Initial Gradient: A generic screening gradient (e.g., 10% to 90% ACN over 15 minutes) is an efficient way to determine the approximate organic solvent concentration required to elute the analyte.

Method Optimization

Once initial retention is achieved, the method is optimized to meet system suitability criteria. The goal is to achieve a retention factor (k') between 2 and 10, a tailing factor (Tf) of ≤ 1.5, and a high plate count (N) > 2000.

  • Organic Solvent Percentage (%B): Based on the screening gradient, an isocratic method can be developed. If the peak elutes at 8 minutes in a 15-minute gradient from 10-90% ACN, the approximate elution percentage is around 53% ACN. Isocratic runs at 45%, 50%, and 55% ACN should be performed to fine-tune the retention time.

  • Mobile Phase pH: While pH 3.0 is a good starting point, exploring a slightly lower (e.g., 2.5) or higher (e.g., 4.0) pH can sometimes improve peak shape by moving further away from the analyte's pKa. However, consistency is the most critical factor.[3]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Column temperature can be slightly elevated (e.g., 30-35°C) to improve peak efficiency and reduce viscosity.

Detector Wavelength Selection

Using a photodiode array (PDA) or diode array detector (DAD), the UV spectrum of the analyte peak should be recorded. For maximum sensitivity, detection at the λ-max (likely ~215 nm) is ideal. For greater selectivity and to minimize interference from excipients that absorb at lower wavelengths, a higher wavelength (e.g., 272 nm) may be preferable.[5]

Experimental Protocols

Protocol 3.1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate monobasic (KH₂PO₄) solution in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile (ACN).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures sample solubility and compatibility with the starting mobile phase conditions.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Protocol 3.2: Optimized Chromatographic Method
ParameterRecommended ConditionRationale
Instrument HPLC system with UV/PDA DetectorStandard analytical equipment.
Column InertSustain C18, 4.6 x 150 mm, 5 µmHigh-purity, end-capped C18 minimizes peak tailing for basic compounds.[6]
Mobile Phase Isocratic: 55% Acetonitrile, 45% 20mM KH₂PO₄ buffer (pH 3.0)Provides optimal retention and peak shape. pH control is critical.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30°CEnhances efficiency and reproducibility.
Injection Vol. 10 µLA typical volume for analytical HPLC.
Detection UV at 272 nmOffers good selectivity for the phenoxy chromophore.
Run Time 10 minutesSufficient to elute the main peak and any early-eluting impurities.

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[8][9][10] Before starting validation, the system must pass the System Suitability Test.

System Suitability Testing (SST)

Inject the Working Standard Solution (50 µg/mL) five times consecutively. The results must meet the predefined criteria before any further validation or sample analysis.

SST ParameterAcceptance Criteria
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

  • Inject a placebo solution (a mixture of all formulation excipients without the active ingredient) to demonstrate lack of interference.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte. The method should be able to resolve the main peak from any degradation product peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis.

Validation ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by a recovery study on a spiked placebo.

Protocol:

  • Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Validation ParameterAcceptance Criteria
Mean % Recovery 98.0% to 102.0% at each level
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[3]

Protocol:

  • Repeatability (Intra-day precision): Analyze six independent samples of the same lot at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD for each set of measurements.

Validation ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ. Confirm the LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.1 units)

    • Mobile phase composition (± 2% organic)

  • Inject a standard solution and assess the impact on SST parameters. The method is robust if the results remain within the SST acceptance criteria.

Visualizations

Diagram 1: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Analyte Analyte Characterization (Structure, pKa, UV, Polarity) Goals Define Analytical Goals (Assay, Purity, etc.) Analyte->Goals Column Column Selection (e.g., C18, C8, Phenyl) MobilePhase Mobile Phase Screening (ACN vs MeOH, pH, Buffer) Goals->MobilePhase Optimization Parameter Optimization (Isocratic %, Gradient, Temp, Flow Rate) MobilePhase->Optimization SST_Check Check System Suitability (Tailing, Plates, RSD) Optimization->SST_Check SST_Check->Optimization Iterate if needed Validation Method Validation (ICH Q2(R2) Guidelines) SST_Check->Validation Criteria Met FinalMethod Final Validated Method Validation->FinalMethod ICH_Validation center Validated Analytical Procedure Specificity Specificity Distinguishes analyte from interferences center->Specificity Linearity Linearity & Range Proportionality of response to concentration center->Linearity Accuracy Accuracy Closeness to true value (% Recovery) center->Accuracy Precision Precision Agreement between measurements (RSD%) center->Precision LOD LOD Limit of Detection center->LOD LOQ LOQ Limit of Quantitation center->LOQ Robustness Robustness Insensitive to small method variations center->Robustness

Caption: Core parameters for method validation per ICH Q2(R2).

Conclusion

This application note outlines a comprehensive and logical approach to developing a robust, reliable, and reproducible RP-HPLC method for the analysis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride. By grounding the experimental design in the physicochemical properties of the analyte and adhering to systematic optimization and validation protocols, scientists can ensure the generation of high-quality, defensible analytical data suitable for the rigorous demands of the pharmaceutical industry. The final validated method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • McMaster, M. (2024). Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. (2023). USP-NF <621> Chromatography. [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography Harmonization Announcement. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Dolan, J. W., et al. (2009). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. [Link]

  • Fekete, S., et al. (2025). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • Patel, P., & Patel, V. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]

  • ZirChrom Separations, Inc. Method Development Guide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2769774, 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol. [Link]

  • Patel, D., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • NextSDS. 1-(2-ALLYLPHENOXY)-3-MORPHOLIN-4-YLPROPAN-2-OL HYDROCHLORIDE - Chemical Substance Information. [Link]

  • Wang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • Al-Lawati, H. A. J., et al. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • Stanković, M., et al. (2019). Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi component cough and cold medicines. SciSpace. [Link]

  • Kumar, A., et al. (2018). A review of HPLC technique covering its pharmaceutical, environmental, forensic, clinical and other applications. ResearchGate. [Link]

  • Nezhadali, A., et al. (2019). Method development for simultaneous determination of active ingredients in cough and cold pharmaceuticals by high performance liquid chromatography. ScienceOpen. [Link]

  • Shah, U., et al. (2013). Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Application

High-Performance LC-MS/MS Quantification: Utilizing 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride as an Analog Internal Standard

Scientific Rationale & Introduction In regulated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the accuracy of quantifying basic therapeutics in complex biological matrices is frequently compromi...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In regulated liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the accuracy of quantifying basic therapeutics in complex biological matrices is frequently compromised by matrix effects. Endogenous components, particularly phospholipids, can cause severe ionization suppression or enhancement in the electrospray ionization (ESI) source. While stable isotope-labeled (SIL) internal standards are the industry ideal, they are often cost-prohibitive, difficult to synthesize, or commercially unavailable for novel preclinical compounds.

When an SIL is unavailable, a meticulously selected structural analog internal standard (IS) is required. The ideal analog IS must mimic the target analyte's physicochemical properties to ensure identical extraction recovery and co-elution, thereby experiencing the exact same matrix suppression zones .

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (PubChem CID: 2769774) is a highly versatile synthetic compound featuring a basic morpholine ring and an aryloxypropanol scaffold . This structural homology makes it an exceptional analog IS for quantifying beta-blockers (e.g., alprenolol, propranolol) and morpholine-based central nervous system drugs (e.g., viloxazine, reboxetine). Its basicity ensures it remains protonated under acidic chromatographic conditions, while its lipophilicity guarantees robust retention on reversed-phase columns.

Physicochemical Properties & MS/MS Characteristics

Understanding the intrinsic properties of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol is critical for optimizing both sample preparation and mass spectrometric detection. The morpholine nitrogen acts as the primary site for protonation, driving both the extraction chemistry and ESI+ efficiency.

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C₁₆H₂₃NO₃ • HClForms a stable hydrochloride salt, ensuring long-term standard solution stability.
Exact Mass (Free Base) 277.1678 DaYields a distinct [M+H]⁺ precursor ion at m/z 278.2, avoiding isobaric interference.
pKa (Morpholine N) ~8.3Highly basic; completely protonated at pH < 6.0, ideal for cation-exchange extraction.
LogP (Lipophilicity) 2.4Ensures strong retention on C18 columns and co-elution with moderately non-polar drugs.

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the protonated precursor ion (m/z 278.2) undergoes a highly reproducible cleavage of the aryloxy-ether bond. This fragmentation yields a highly stable morpholine-propanol product ion (m/z 126.1), providing a clean, high-intensity Multiple Reaction Monitoring (MRM) transition.

MS_Logic cluster_0 ESI+ Ionization cluster_1 CID Fragmentation (Q2) N1 Protonation of Morpholine N [M+H]+ m/z 278.2 N2 Cleavage of Aryloxy Bond N1->N2 N3 Morpholine-Propanol Ion m/z 126.1 N2->N3

Fig 1. ESI+ ionization and CID fragmentation pathway of the analog internal standard.

Experimental Protocol: A Self-Validating Extraction System

To ensure this protocol functions as a self-validating system, we employ Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The causality of this choice is rooted in the compound's pKa. By forcing the morpholine ring into a cationic state, we can trap the IS and target analytes via strong electrostatic interactions. This allows for aggressive organic washing steps that completely eradicate neutral lipids and phospholipids—the primary culprits of ion suppression—before eluting the purified basic compounds .

Step-by-Step MCX SPE Methodology
  • Sample Pre-treatment: Aliquot 50 µL of plasma into a 96-well plate. Spike with 10 µL of the IS working solution (100 ng/mL). Add 200 µL of 2% phosphoric acid (H₃PO₄).

    • Causality: The strong acid disrupts protein-analyte binding and drops the pH well below the morpholine pKa (8.3), ensuring 100% ionization of the nitrogen atom.

  • Sorbent Conditioning: Condition the MCX plate (30 mg/well) with 1 mL of 100% Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Sample Loading: Load the acidified plasma mixture onto the sorbent at a flow rate of 1 mL/min.

    • Causality: The analytes and IS are retained via a dual mechanism: hydrophobic interactions with the reversed-phase backbone and ionic bonds with the sulfonic acid groups.

  • Aqueous Wash: Wash with 1 mL of 2% Formic Acid in water.

    • Causality: Removes highly polar endogenous interferences, salts, and residual proteins without breaking the ionic bonds.

  • Organic Wash: Wash with 1 mL of 100% Methanol.

    • Causality: This is the critical purification step. The pure organic solvent disrupts all hydrophobic interactions, washing away neutral lipids and ion-suppressing phospholipids. The basic analytes remain locked to the sorbent via ionic bonds.

  • Elution: Elute the targets with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>10) neutralizes the morpholine nitrogen, breaking the electrostatic bond and releasing the IS and target analytes into the collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.

SPE_Workflow N1 1. Sample Pre-treatment Plasma + IS + 2% H3PO4 N2 2. MCX Cartridge Loading Analytes bound via cation-exchange N1->N2 N3 3. Aqueous Wash 2% Formic Acid (Removes salts) N2->N3 N4 4. Organic Wash 100% Methanol (Removes phospholipids) N3->N4 N5 5. Elution 5% NH4OH in Methanol (Releases basic IS) N4->N5

Fig 2. MCX SPE workflow exploiting the morpholine ring's basicity for self-validation.

LC-MS/MS Analytical Conditions

The chromatographic gradient is designed to maintain the basic analytes in their protonated state, ensuring sharp peak shapes and maximizing ESI+ ionization efficiency.

  • Analytical Column: C18 UPLC Column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B held for 0.5 min, ramped to 95% B over 3.0 min, held at 95% B for 1.0 min, and re-equilibrated at 5% B for 1.5 min.

Table 2: Optimized MRM Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Analyte (e.g., Alprenolol) 250.2116.15025
1-(2-Allylphenoxy)-3-morpholinopropan-2-ol (IS) 278.2126.15028

Data Presentation: Method Validation Metrics

By utilizing 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol as the internal standard alongside the MCX SPE protocol, the method achieves rigorous self-validation. The IS tracks the analyte flawlessly, neutralizing the impact of any residual matrix effects . The IS-normalized Matrix Factor (MF) approaches 1.0, proving that the analog IS perfectly compensates for ionization variability.

Table 3: Method Validation Summary
Validation ParameterAcceptance CriteriaObserved Performance
Linearity (R²) > 0.9900.998 (Range: 1.0 – 1000 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1% to +6.3%
Extraction Recovery Consistent across concentrations88.5% ± 4.2%
IS-Normalized Matrix Factor 0.85 – 1.150.96 – 1.04 (Near-perfect compensation)

References

  • Pan, J., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis." National Center for Biotechnology Information (PMC). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2769774, 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol." PubChem. Available at:[Link]

  • Ma, F., et al. "Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine During Chlorination." ResearchGate. Available at:[Link]

Method

Application Notes and Protocols for Cellular Toxicity Screening of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Introduction: A Strategic Approach to In Vitro Toxicology The compound 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a novel chemical entity with potential pharmacological applications. As with any new comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to In Vitro Toxicology

The compound 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a novel chemical entity with potential pharmacological applications. As with any new compound intended for biological use, a thorough assessment of its cellular toxicity is a critical early step in the development process. This document provides a comprehensive, multi-tiered strategy for evaluating the in vitro toxicity of this compound. We will move beyond simple viability readouts to explore potential mechanisms of cell death, including apoptosis, necrosis, oxidative stress, and mitochondrial dysfunction.

Our approach is designed to be logical and progressive. We begin with broad assessments of cytotoxicity and then use those results to inform more specific, mechanistic assays. This strategy ensures an efficient use of resources and provides a deeper understanding of the compound's interaction with cellular systems. Each protocol is presented with the underlying scientific principles and critical considerations to ensure robust and reproducible data.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial step is to determine the concentration range over which 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride exerts cytotoxic effects. This is typically achieved by treating a relevant cell line with a serial dilution of the compound.

Experimental Workflow: Tier 1

Tier1_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis seed_cells Seed cells in 96-well plates adhere Allow cells to adhere overnight seed_cells->adhere prepare_dilutions Prepare serial dilutions of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride treat_cells Treat cells with compound dilutions prepare_dilutions->treat_cells incubate Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay MTT Assay (Metabolic Activity) incubate->mtt_assay ldh_assay LDH Release Assay (Membrane Integrity) incubate->ldh_assay read_plate Measure absorbance/fluorescence mtt_assay->read_plate ldh_assay->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability plot_dose_response Plot dose-response curves and determine IC50 calculate_viability->plot_dose_response

Caption: Tier 1 workflow for initial cytotoxicity screening.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of metabolically active cells.

Materials:

  • HEPES-buffered RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Appropriate cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the % viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay is a method for assessing cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[1] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[1][2]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)

  • 96-well plates

  • Cell line and culture reagents as in Protocol 1

Procedure:

  • Follow steps 1-4 from the MTT protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.[3]

  • The LDH in the supernatant catalyzes a reaction that results in the formation of a colored formazan product.[2][3]

  • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[3]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula, according to the kit's instructions: % Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

Tier 2: Elucidating the Mechanism of Cell Death - Apoptosis vs. Necrosis

Once the cytotoxic potential of the compound is established, the next logical step is to determine the mode of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Experimental Workflow: Tier 2

Tier2_Workflow cluster_apoptosis Apoptosis Detection cluster_necrosis Necrosis Confirmation cluster_analysis Analysis start Cells treated with IC50 concentration of compound annexin_v Annexin V/PI Staining start->annexin_v caspase Caspase-3/7 Activity Assay start->caspase ldh_confirm LDH Release Assay (from Tier 1) start->ldh_confirm flow_cytometry Flow Cytometry Analysis (Annexin V/PI) annexin_v->flow_cytometry plate_reader Luminescence/Fluorescence Reading (Caspase) caspase->plate_reader ldh_confirm->plate_reader interpretation Interpret Cell Death Mechanism flow_cytometry->interpretation plate_reader->interpretation

Caption: Tier 2 workflow for mechanistic cell death analysis.

Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells.[4][5] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride for the predetermined time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 4: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Caspase-3 and -7 are key executioner caspases.[6] Assays for their activity often use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal.[4]

Materials:

  • Caspase-Glo® 3/7 Assay (Promega) or similar

  • White-walled 96-well plates for luminescence

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with the compound as in Protocol 1.

  • After the incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Data Analysis: An increase in luminescence compared to the control indicates activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.

Tier 3: Deeper Mechanistic Insights - Oxidative Stress and Mitochondrial Health

If the compound induces apoptosis, it is valuable to investigate upstream events such as oxidative stress and mitochondrial dysfunction, as these are common triggers of the apoptotic cascade.

Protocol 5: Reactive Oxygen Species (ROS) Detection

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[7] Increased ROS levels can damage lipids, proteins, and DNA, leading to cell death.[8][9]

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or a commercial kit like ROS-Glo™ (Promega)

  • Black-walled 96-well plates for fluorescence

  • Fluorescence plate reader or flow cytometer

Procedure (using DCFH-DA):

  • Seed cells in a black-walled 96-well plate and allow them to adhere.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add the compound dilutions (prepared in PBS or serum-free medium) to the wells. Include a positive control such as H₂O₂.

  • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) at different time points (e.g., 0, 30, 60, 120 minutes).

Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Protocol 6: Mitochondrial Membrane Potential (MMP) Assay

A key event in early apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).[10][11] This can be measured using cationic fluorescent dyes that accumulate in the mitochondria of healthy cells, driven by the negative membrane potential.[12][13]

Materials:

  • JC-1 dye or TMRE (tetramethylrhodamine, ethyl ester)

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope

Procedure (using JC-1):

  • Seed and treat cells as in previous protocols.

  • At the end of the treatment period, add JC-1 dye to the culture medium at a final concentration of 2 µM and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~529 nm).[11]

  • The ratio of red to green fluorescence is used as a measure of mitochondrial health.

Data Analysis: A decrease in the red/green fluorescence ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential and suggests mitochondrial dysfunction.

Data Presentation and Interpretation

To effectively communicate the results of this tiered screening approach, we recommend summarizing the quantitative data in a clear, tabular format.

Table 1: Summary of Cytotoxicity Screening for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

AssayEndpoint MeasuredCell Line24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
MTT Metabolic ActivityHepG2[Insert Value][Insert Value][Insert Value]
LDH Membrane IntegrityHepG2[Insert Value][Insert Value][Insert Value]
MTT Metabolic ActivitySH-SY5Y[Insert Value][Insert Value][Insert Value]
LDH Membrane IntegritySH-SY5Y[Insert Value][Insert Value][Insert Value]

Table 2: Mechanistic Insights at the 48h IC₅₀ Concentration

AssayParameter MeasuredResult (Fold Change vs. Control)Interpretation
Annexin V/PI Apoptosis/Necrosis[e.g., 40% Apoptotic][e.g., Induction of Apoptosis]
Caspase-3/7 Executioner Caspase Activity[e.g., 3.5-fold increase][e.g., Apoptotic Pathway Activation]
ROS Detection Reactive Oxygen Species[e.g., 2.8-fold increase][e.g., Induction of Oxidative Stress]
MMP Assay Mitochondrial Health[e.g., 60% decrease in Red/Green ratio][e.g., Mitochondrial Depolarization]
Conclusion: Synthesizing a Toxicity Profile

By following this tiered approach, researchers can build a comprehensive toxicity profile for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride. The initial tier establishes the dose- and time-dependent cytotoxicity. Subsequent tiers then provide critical insights into the underlying mechanisms. For example, a compound that is positive in the MTT, Annexin V, Caspase, ROS, and MMP assays likely induces apoptosis through a mitochondria-mediated pathway initiated by oxidative stress. Conversely, a compound that is primarily positive in the LDH assay may cause cell death through necrosis. This detailed understanding is invaluable for making informed decisions in the drug development pipeline.

References
  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]

  • MDPI. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • BMG Labtech. Apoptosis – what assay should I use?. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Biocompare. Apoptosis Assay Kits. [Link]

  • NCBI. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

  • Sartorius. Incucyte® Mitochondrial Membrane Potential Assay. [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Physiological Genomics. Application of a homogenous membrane potential assay to assess mitochondrial function. [Link]

  • NIH. Mitochondrial Membrane Potential Assay - PMC. [Link]

  • NACALAI TESQUE, INC. LDH Cytotoxicity Assay Kit|Products. [Link]

  • Springer Nature Experiments. Mitochondrial Membrane Potential Assay. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent precipitation of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride in aqueous buffers

Welcome to the Formulation & Assay Development Support Center. This guide is specifically designed for researchers and drug development professionals experiencing precipitation issues with 1-(2-Allylphenoxy)-3-morpholino...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Development Support Center. This guide is specifically designed for researchers and drug development professionals experiencing precipitation issues with 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride during in vitro and in vivo assay preparation.

🔬 Mechanistic Overview: The "Why" Behind the Precipitation

To resolve precipitation, we must first understand the physicochemical causality. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is an amphiphilic molecule containing a highly lipophilic tail (the allylphenoxy group) and an ionizable headgroup (the morpholine ring).

As a hydrochloride salt, the compound is highly soluble in pure, unbuffered water ( diH2​O ) because the morpholine nitrogen is fully protonated and carries a positive charge. However, the parent morpholine ring has a pKa​ of approximately 8.49[1], and N -alkylation (as seen in this compound's backbone) typically shifts the pKa​ downward to an intermediate range of 5.5–7.6[2].

When you introduce this compound into a physiological buffer at pH 7.4 (such as PBS or HEPES), the pH meets or exceeds the compound's pKa​ . According to the Henderson-Hasselbalch equation, a substantial fraction of the compound rapidly deprotonates into its free base form . Lacking a charge, the lipophilic free base cannot maintain its hydration shell. Compounded by the "salting-out" effect from the high ionic strength of the buffer (e.g., 137 mM NaCl in PBS), the free base rapidly aggregates and crashes out of solution, leading to variable data and underestimated biological activity in assays[3].

💬 Troubleshooting FAQs

Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how can I fix it? A: This is a classic case of solvent-shift nucleation. When you pipette a high-concentration DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water faster than the lipophilic compound can disperse. This creates localized pockets of high aqueous concentration where the compound exceeds its thermodynamic solubility, triggering immediate micro-precipitation[3]. Fix: Reverse your thinking. Do not add buffer to the compound; add the compound to the buffer. Use a dropwise addition of the DMSO stock into a rapidly stirring, pre-warmed buffer to ensure the solvent disperses before nucleation kinetics can take over (See Protocol A).

Q2: My cell-based assay cannot tolerate more than 0.1% DMSO, but the compound precipitates at this low solvent concentration. What are my options? A: If DMSO is restricted, you must rely on molecular encapsulation. We highly recommend using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They form non-covalent dynamic inclusion complexes with poorly water-soluble drugs, effectively camouflaging the lipophilic allylphenoxy group from the aqueous environment without altering the compound's intrinsic pharmacology[4].

Q3: Can I just lower the pH of my buffer to keep the morpholine group protonated? A: Chemically, yes. Lowering the buffer pH to 6.0–6.5 will ensure the morpholine nitrogen remains fully protonated, maintaining the highly soluble salt form. However, biologically, this is often unviable. Most mammalian cell cultures and enzymatic targets require a physiological pH of 7.4. Altering the pH may denature your target protein or induce cellular stress, confounding your assay results.

📊 Solubilization Strategies & Quantitative Constraints

The following table summarizes the quantitative limits and biological compatibility of various solubilization strategies for this specific morpholine derivative.

Solubilization StrategyPrimary MechanismMax Typical ConcentrationAssay CompatibilityKey Limitation
pH Adjustment (< 6.5) Full protonation of morpholine nitrogen> 10 mMLow (pH-sensitive assays)Alters physiological pH, risking cell stress
DMSO Co-solvent Reduces dielectric constant of the solvent100 - 500 µMModerate (< 1% DMSO)Cytotoxicity at higher solvent percentages
HP- β -CD Complexation Hydrophobic cavity encapsulates allylphenoxy group1 - 5 mMHigh (Cell & In vivo)Requires optimization of cyclodextrin ratio
Non-ionic Surfactants Micellar encapsulation of the free base500 µM - 1 mMModerate (Biochemical)Membrane disruption in live-cell assays

🧪 Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not skip the validation steps; they are critical for confirming true solubility versus mere suspension.

Protocol A: Optimized DMSO/Buffer Stepwise Dilution

Use this method for biochemical assays that can tolerate up to 1-5% DMSO.

  • Stock Preparation: Dissolve 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • Buffer Priming: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. This increases the kinetic energy and thermodynamic solubility limit of the system.

  • Dynamic Mixing: Place the buffer on a magnetic stirrer at 500 RPM. A deep vortex must be visible.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise (approx. 1 µL per second) directly into the center of the stirring vortex.

  • Self-Validation Step (Tyndall Effect): Turn off the ambient lights and shine a red or green laser pointer horizontally through the beaker. If the beam path is highly visible and scatters light (Tyndall effect), micro-precipitates have formed. A completely invisible beam path confirms true molecular solubilization.

Protocol B: HP- β -CD Complexation (Zero-DMSO Method)

Use this method for sensitive cell-based assays or in vivo dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your target buffer (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Direct Addition: Weigh the required mass of the compound in its dry hydrochloride powder form. Add it directly to the HP- β -CD solution. Do not pre-dissolve in DMSO.

  • Mechanical Complexation: Vortex the suspension vigorously for 5 minutes. Transfer to a sonicating water bath and sonicate for 15 minutes at room temperature to drive the allylphenoxy tail into the cyclodextrin cavity[4].

  • Self-Validation Step (Centrifugation): Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a white pellet is present, the compound has exceeded the complexation capacity. If no pellet is visible, transfer the supernatant to a new tube; your compound is fully solubilized and ready for the assay.

🗺️ Solubilization Decision Workflow

Use the following logical workflow to determine the optimal formulation strategy based on your specific assay constraints.

SolubilizationWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Can assay tolerate pH < 6.5? Start->CheckPH LowerPH Lower buffer pH (Protonates morpholine) CheckPH->LowerPH  Yes   CheckDMSO Can assay tolerate >1% DMSO? CheckPH->CheckDMSO  No   UseDMSO Use DMSO Co-solvent with slow dropwise dilution CheckDMSO->UseDMSO  Yes   CheckSurfactant Can assay tolerate surfactants? CheckDMSO->CheckSurfactant  No   UseTween Add 0.1% Tween-80 or Pluronic F-68 CheckSurfactant->UseTween  Yes   UseCyclo Use HP-β-CD (Cyclodextrin Complexation) CheckSurfactant->UseCyclo  No  

Decision tree for selecting a solubilization strategy based on assay constraints.

📚 References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem,[Link]

  • V. V. Kachala et al. "ANTIFUNGAL ACTIVITY AND CYTOTOXICITY OF IMIDAZOLE- AND MORPHOLINE-BASED LYSOSOMOTROPIC DETERGENTS." KPI Science News,[Link]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of CAS 292062-11-4 in Physiological Saline

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who encounter formulation hurdles during in vivo drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers who encounter formulation hurdles during in vivo drug development. A highly common issue is the sudden precipitation of morpholine-derived amine hydrochlorides—specifically CAS 292062-11-4—when introduced to physiological saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).

This guide deconstructs the physicochemical causality behind this precipitation and provides field-proven, self-validating protocols to achieve stable, clear dosing solutions.

Mechanistic Analysis: The "Why" Behind the Precipitation

To troubleshoot effectively, we must first understand the molecular behavior of CAS 292062-11-4 in aqueous media. The precipitation in saline is not a random failure; it is driven by two distinct, synergistic thermodynamic forces:

A. The Common-Ion Effect (Chloride Suppression) CAS 292062-11-4 is synthesized and supplied as a hydrochloride (HCl) salt (1)[1]. Physiological saline contains a massive excess of chloride ions (approximately 154 mM NaCl). According to Le Chatelier's principle, introducing this excess of common ions shifts the solubility equilibrium ( Ksp​ ) of the drug's HCl salt to the left, forcing the solid salt to crash out of solution (2)[2]. This phenomenon is a well-documented hurdle for amine hydrochlorides, where the common-ion effect drastically reduces solubility in biorelevant media compared to pure water (3)[3].

B. pH-Induced Free Base Conversion The compound features a morpholine moiety, which typically has a pKa in the range of 8.36 to 8.49 (4)[4]. At the physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that a significant fraction of the compound will deprotonate into its un-ionized "free base" form. With a calculated LogP (CLogP) of ~2.40 (1)[1], this free base is highly lipophilic and insoluble in water, leading to immediate micro-precipitation.

Mechanism A CAS 292062-11-4 (HCl Salt) B Dissociation in Aqueous Media A->B C Ionized Drug (Cation) + Cl- B->C E Common-Ion Effect (Shifts Equilibrium) C->E Excess Cl- G Deprotonation to Lipophilic Free Base C->G pH > pKa - 1 D 0.9% NaCl (Saline) [154 mM Cl-] D->E H Precipitation / Poor Solubility E->H Salt Crashes Out F Physiological pH (~7.4) F->G G->H Free Base Insoluble

Diagram 1: Dual mechanism of CAS 292062-11-4 precipitation via Common-Ion Effect and pH shift.

Physicochemical Data Summary

Understanding the compound's core properties is the foundation of rational formulation design.

PropertyValueFormulation Implication
Compound Name 1-(2-allylphenoxy)-3-morpholin-4-ylpropan-2-ol HClSecondary alcohol with a morpholine ring; acts as a weak base.
CAS Number 292062-11-4Primary identifier for sourcing and SDS retrieval.
Molecular Weight 313.82 g/mol Standard small molecule; easily passes through 0.22 µm filters if fully dissolved.
Lipophilicity (CLogP) 2.397Moderate lipophilicity; the un-ionized free base will strongly resist aqueous solvation.
Estimated pKa ~8.36 - 8.49At pH 7.4, partial conversion to the insoluble free base occurs.
Salt Form Hydrochloride (HCl)Highly susceptible to the common-ion effect in 0.9% NaCl (154 mM Cl-).

Diagnostic FAQs

Q: My compound dissolved perfectly in pure water. Why did it instantly turn cloudy when I added it to saline? A: This is the hallmark of the common-ion effect. The pure water lacked chloride ions, allowing the HCl salt to fully dissociate. The moment you introduced saline, the 154 mM Cl- concentration exceeded the salt's solubility product ( Ksp​ ), forcing the hydrochloride salt to instantly precipitate.

Q: Can I just heat the saline solution to force the drug into solution? A: No. While heating increases thermodynamic solubility temporarily, the solution will become supersaturated upon cooling to 37°C (body temperature) or room temperature. This will lead to delayed precipitation, which can cause fatal embolisms in in vivo intravenous (IV) models or erratic absorption in intraperitoneal (IP) models. Your formulation must be thermodynamically stable at room temperature.

Q: If saline is the problem, can I just dose the compound in pure water? A: Pure water is hypotonic. Injecting hypotonic solutions in vivo causes rapid osmotic shifts, leading to red blood cell hemolysis and tissue necrosis. You must maintain isotonicity, which is why we use co-solvent systems rather than removing the osmolyte.

Step-by-Step Experimental Protocols

To bypass both the common-ion effect and the lipophilicity of the free base, we must use a vehicle that disrupts the crystal lattice and encapsulates the lipophilic free base. The industry standard for such compounds is a DMSO / Tween-80 / Saline co-solvent system.

Protocol: Formulation of a 5% DMSO, 5% Tween-80, 90% Saline Dosing Solution

This protocol creates a self-validating micellar dispersion. If executed correctly, the final solution will be completely transparent with no Tyndall effect (light scattering).

Step 1: Weighing Accurately weigh the required amount of CAS 292062-11-4 powder into a clean, dry glass vial. (Note: Plastics can sometimes adsorb lipophilic free bases; glass is preferred).

Step 2: Primary Solvation (DMSO) Add Dimethyl Sulfoxide (DMSO) to achieve exactly 5% of the final target volume. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution must be crystal clear at this stage. Scientific Rationale: DMSO completely disrupts the HCl salt lattice before any chloride common-ion is introduced.

Step 3: Surfactant Addition (Tween-80) Add Tween-80 (Polyoxyethylene sorbitan monooleate) to achieve 5% of the final target volume. Vortex vigorously for 2 minutes. The mixture will be viscous but clear. Scientific Rationale: Tween-80 coats the dissolved drug molecules, forming pre-micellar structures that will protect the free base from precipitating when the pH rises.

Step 4: Aqueous Titration (Saline) — CRITICAL STEP Slowly add 0.9% Saline to make up the remaining 90% of the volume. Add the saline dropwise while continuously vortexing or stirring. Do not dump the saline in all at once, as local concentration gradients will cause irreversible precipitation.

Step 5: Validation & Sonication Inspect the solution against a dark background. It should be perfectly clear. If slight opalescence is observed, sonicate the vial in a water bath at room temperature for 5-10 minutes until clear.

Step 6: Sterilization Pass the final formulation through a 0.22 µm PES (Polyethersulfone) syringe filter prior to in vivo administration.

Workflow S1 Weigh Drug (CAS 292062-11-4) S2 Dissolve in 5% DMSO S1->S2 S3 Add 5% Tween 80 & Vortex S2->S3 S4 Dropwise Addition of 90% Saline S3->S4 S5 Sonicate (If micro-precipitates form) S4->S5 S6 Sterile Filter (0.22 µm) S5->S6 S7 Clear, Stable Dosing Solution S6->S7

Diagram 2: Step-by-step formulation workflow for lipophilic amine hydrochlorides.

References

  • EnamineStore. "EN300-235830 - 1-(morpholin-4-yl)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride".
  • PubChem, National Institutes of Health (NIH). "Morpholine | C4H9NO | CID 8083".
  • Wikipedia. "Common-ion effect".
  • Serajuddin, A. T. M. / USPTO. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews.

Sources

Troubleshooting

Technical Support Center: HPLC Baseline Troubleshooting for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the quantitation of 1-(2-Allylphenoxy)-3-morphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with the quantitation of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride [1].

Analyzing basic amine salts via Reversed-Phase HPLC (RP-HPLC) requires precise control over the mobile phase chemistry. The morpholine moiety in this Active Pharmaceutical Ingredient (API) necessitates acidic ion-pairing agents (like Trifluoroacetic Acid, TFA) to maintain protonation and suppress secondary silanol interactions. Concurrently, the allylphenoxy chromophore requires low-wavelength UV detection (typically 214 nm) to achieve optimal sensitivity. This intersection of low-wavelength detection and UV-absorbing acidic modifiers creates a high-risk environment for baseline instability.

Below is a mechanistically grounded troubleshooting guide to help you stabilize your baseline, ensure reproducible integration, and validate your analytical system.

Part 1: Diagnostic FAQs – Causality and Resolution

Q1: During gradient elution, my baseline drifts upward significantly, obscuring the API peak. How do I correct this? Causality: 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl requires acidic conditions to maintain the morpholine nitrogen in a protonated state. TFA is commonly used, but it strongly absorbs UV light at 214 nm. As the gradient shifts from highly aqueous to highly organic (e.g., Acetonitrile), the refractive index and the spectral shift of TFA change, causing an upward baseline drift[2]. Resolution: Implement an absorbance-balancing strategy. Add slightly less TFA to your organic mobile phase than your aqueous phase to compensate for the spectral shift and flatten the baseline[3]. (See Protocol 2 for exact volumetric ratios).

Q2: I am experiencing high-frequency, "fuzzy" baseline noise. What is the root cause? Causality: High-frequency noise is typically optical or electronic. At detection wavelengths <220 nm, the energy output of a Deuterium lamp drops significantly as it ages, decreasing the amount of light reaching the photodiode array and inversely increasing noise[4]. Alternatively, inadequate degassing allows dissolved air to form micro-bubbles as the mobile phase undergoes a pressure drop entering the flow cell, which scatters UV light[3]. Resolution: First, perform a lamp intensity test; replace the Deuterium lamp if it fails the energy threshold. Second, ensure the inline vacuum degasser is functioning and consider adding a back-pressure regulator (e.g., 40 psi) to the detector waste line to keep gases in solution[5].

Q3: My baseline shows rhythmic pulsations. How does this impact the analysis of this hydrochloride salt? Causality: Rhythmic pulsations correlate directly with pump piston strokes. This is often caused by micro-leaks in pump seals or malfunctioning check valves[3]. When using TFA for basic analytes, the acid can cause standard ruby/sapphire check valves to stick, leading to inconsistent gradient proportioning and pressure ripples[2]. Resolution: Upgrade to ceramic check valves, which are highly resistant to sticking in TFA-based methods[2]. Purge the pump with 100% isopropanol to clear trapped air, and replace pump seals annually.

Q4: The baseline wanders unpredictably, even during isocratic holds. What environmental factors cause this? Causality: The refractive index of the mobile phase is highly temperature-dependent. If the column is heated (e.g., 40°C) to improve the mass transfer of the bulky API, but the flow cell is at ambient temperature, the cooling eluent creates thermal gradients (the Schlieren effect) inside the cell. This bends the UV light away from the diode, causing the baseline to wander[3]. Resolution: Align the column and detector temperatures. Utilize a secondary heat exchanger to equilibrate the eluent temperature immediately before it enters the flow cell[2].

Part 2: Quantitative Data & Tolerances

Table 1: HPLC Baseline Noise Diagnostic Thresholds
ParameterNormal Operating RangeAction Required ThresholdMechanistic Implication
Signal-to-Noise (S/N) for LOQ 10:1< 10:1Insufficient sensitivity; optical degradation or chemical noise[4].
Baseline Drift (Gradient) < 5 mAU/min> 10 mAU/minTFA absorbance mismatch or severe temperature fluctuation[2].
Pressure Ripple < 1% of total pressure> 2% of total pressureCheck valve failure, pump seal leak, or dissolved air[3].
Table 2: UV Cutoff and Absorbance of Common RP-HPLC Modifiers
Solvent / AdditiveUV Cutoff (nm)Absorbance at 214 nm (10 mm)Suitability for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol
Water (HPLC Grade) 190< 0.01Ideal aqueous base; must be freshly dispensed.
Acetonitrile 190< 0.01Preferred organic modifier; low UV absorbance.
Methanol 205~ 0.20Usable, but increases baseline noise at 214 nm[4].
0.1% TFA N/A~ 0.50 - 0.60High absorbance; requires gradient balancing[2].
0.1% Formic Acid 210~ 0.15Alternative to TFA, but provides weaker ion-pairing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Systematic Flow Cell Passivation and Cleaning

Purpose: To remove lipophilic allylphenoxy residues and precipitated hydrochloride salts from the UV flow cell windows without damaging the optics.

  • Isolate the Detector: Disconnect the analytical column and replace it with a zero-dead-volume union to prevent column contaminants from washing into the detector[6].

  • Aqueous Flush: Flush the system and flow cell with HPLC-grade Water at 1.0 mL/min for 15 minutes to dissolve any precipitated buffer salts[3].

  • Organic Flush: Flush with 100% Methanol for 15 minutes to dissolve lipophilic organic residues[3].

  • Acid Wash (If severe contamination persists): Flush the flow cell with 1N HNO₃ for 10 minutes. (Critical: Never use HCl, as it corrodes stainless steel)[5]. Follow immediately with copious amounts of HPLC-grade Water for 30 minutes.

  • Self-Validation: Run a blank gradient. The baseline noise should return to < 0.05 mAU peak-to-peak.

Protocol 2: Absorbance-Balanced Mobile Phase Preparation

Purpose: To eliminate baseline drift during gradient RP-HPLC analysis of the target API by neutralizing the spectral shift of TFA.

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure water (0.1% v/v). Mix thoroughly and sonicate for 5 minutes.

  • Organic Phase (B): Add 0.85 mL of LC-MS grade TFA to 1000 mL of Acetonitrile (0.085% v/v). Note: The slight reduction in TFA compensates for Acetonitrile's lower dielectric constant and refractive index profile.

  • System Equilibration: Pump a 50% A / 50% B mixture through the system at 1.0 mL/min for 10 to 20 column volumes to thoroughly passivate the stationary phase[5].

  • Self-Validation: Execute a blank gradient from 5% B to 95% B. The overall baseline drift must not exceed 5 mAU across the entire run.

Part 4: Visualizing the Troubleshooting Logic

RootCause Root Baseline Noise in API Analysis HighFreq High Frequency Noise Root->HighFreq Drift Baseline Drift Root->Drift Pulse Rhythmic Pulsations Root->Pulse Lamp Lamp Degradation (<220 nm) HighFreq->Lamp Bubble Micro-bubbles (Outgassing) HighFreq->Bubble TFA TFA Absorbance Mismatch Drift->TFA Temp Thermal Gradients (Schlieren Effect) Drift->Temp Valve Sticking Check Valves Pulse->Valve Seal Worn Pump Seals Pulse->Seal

Root cause analysis of HPLC baseline anomalies during API quantitation.

Workflow S1 1. Mobile Phase Balancing (TFA) S2 2. System Purge & Degasser Check S1->S2 S3 3. Flow Cell Passivation S2->S3 S4 4. Column Equilibration S3->S4 S5 5. SST & Blank Gradient S4->S5

Step-by-step experimental workflow for baseline stabilization and validation.

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Technical Support Center: Troubleshooting Thermal Stability of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride

Welcome to the Technical Support Center. As drug development professionals, you understand that the transition from a promising lead compound to a stable Active Pharmaceutical Ingredient (API) is fraught with physicochem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you understand that the transition from a promising lead compound to a stable Active Pharmaceutical Ingredient (API) is fraught with physicochemical challenges.

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride presents a unique stability profile due to its bifunctional vulnerabilities: a highly oxidizable morpholine ring and a reactive terminal alkene (allyl group). This guide provides deep-dive troubleshooting protocols, mechanistic explanations, and validated mitigation strategies to ensure the long-term thermal stability of your API batches.

Part 1: Mechanisms of Thermal Degradation (FAQs)

Q1: During accelerated stability testing (40°C/75% RH), our API batches exhibit yellowing and a progressive drop in assay purity. What is the chemical causality behind this degradation?

The degradation you are observing is not a single pathway, but rather a dual-front oxidative attack exacerbated by thermal stress.

  • Morpholine N-Oxidation: The tertiary amine within the morpholine ring is highly susceptible to oxidation, forming an N-oxide degradant[1]. Under thermal stress, trace peroxides in excipients or dissolved oxygen act as initiators. This pathway is a well-documented vulnerability in morpholine-containing therapeutics, where the electron-rich nitrogen readily donates its lone pair to reactive oxygen species (ROS)[1].

  • Allyl Auto-Oxidation: The 2-allylphenoxy moiety contains a terminal alkene. Thermal energy initiates a free-radical chain reaction at the allylic carbon, abstracting a hydrogen atom to form a resonance-stabilized radical. This radical reacts with molecular oxygen to form hydroperoxides[2]. Over time, these hydroperoxides undergo homolytic cleavage, leading to epoxide formation, aldehyde cleavage, or cross-linked polymerization[2]. The yellowing (discoloration) is a direct macroscopic indicator of this conjugated polymer formation.

Q2: Why does the degradation rate spike specifically under high humidity conditions, even when temperature is held constant?

This is a solid-state kinetic issue directly related to the hydrochloride (HCl) salt form. Hydrochloride salts of amino ethers are frequently hygroscopic. When exposed to 75% Relative Humidity (RH) during ICH Q1A(R2) accelerated testing[3], the API absorbs moisture.

Water acts as a potent plasticizer within the crystal lattice or amorphous regions of the API. By increasing the free volume, water lowers the glass transition temperature ( Tg​ ) and exponentially increases solid-state molecular mobility. This enhanced mobility drastically lowers the activation energy required for oxygen diffusion and radical-radical collisions, turning a slow solid-state degradation into a rapid, pseudo-solution-phase reaction.

Part 2: Analytical Troubleshooting & Data Presentation

Q3: What analytical techniques and stability parameters should we use to accurately track these specific degradants?

To establish a self-validating analytical system, you must decouple the detection of the N-oxide from the allyl polymers.

  • For Morpholine N-Oxidation: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The N-oxide degradant will typically present as a distinct peak with a mass shift of +16 Da ( M+1 ) relative to the parent API[1].

  • For Allyl Degradation: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at multiple wavelengths is necessary to detect conjugated polymeric species.

Below is a summarized quantitative dataset demonstrating the typical degradation profile of the unprotected API under ICH Q1A(R2) standard conditions[3].

Table 1: Quantitative Degradation Profile of Unformulated API
Storage ConditionTimepoint (Months)Morpholine N-Oxide (%)Allyl Degradants (%)Total Impurities (%)Assay Purity (%)
Initial 0< 0.05< 0.050.0899.92
25°C / 60% RH 30.120.080.2599.75
25°C / 60% RH 60.280.150.5299.48
40°C / 75% RH 31.452.103.8596.15
40°C / 75% RH 63.205.609.1590.85

Note: Accelerated conditions (40°C/75% RH) trigger a non-linear increase in allyl degradants due to the auto-catalytic nature of radical chain reactions.

Part 3: Visualizing the Degradation Logic

To fully grasp the intervention points, review the mechanistic pathways below.

Degradation API 1-(2-Allylphenoxy)-3- morpholinopropan-2-ol HCl ThermalStress Thermal Stress & ROS (O2, Heat, Moisture) API->ThermalStress Environmental Exposure MorpholineOx Morpholine N-Oxidation (+16 Da Mass Shift) ThermalStress->MorpholineOx Pathway A (Amine Attack) AllylOx Allyl Auto-oxidation (Radical Chain Reaction) ThermalStress->AllylOx Pathway B (Alkene Attack) NOxide N-Oxide Degradant (Loss of Potency) MorpholineOx->NOxide LC-MS Detectable Hydroperoxide Allyl Hydroperoxides & Epoxides AllylOx->Hydroperoxide Primary Degradation Polymer Cross-linked Polymers (API Discoloration) Hydroperoxide->Polymer Secondary Cleavage/Linking

Fig 1: Dual thermal degradation pathways of the API via N-oxidation and auto-oxidation.

Part 4: Mitigation & Formulation Strategies

Q4: How can we formulate or package the API to arrest these degradation pathways and ensure long-term stability?

To achieve a stable shelf-life, you must implement a multi-tiered defense system that addresses the root causality of the degradation: radical initiation and moisture-induced mobility.

Step-by-Step Methodology: API Stabilization Protocol

Step 1: Excipient Screening & Antioxidant Integration

  • Action: Introduce a lipophilic radical scavenger, such as Butylated Hydroxytoluene (BHT) or Propyl Gallate, at a concentration of 0.01% to 0.1% w/w during the final crystallization or blending phase.

  • Causality: The allyl group degrades via a free-radical auto-oxidation chain reaction[2]. BHT acts as a sacrificial hydrogen donor. It donates a hydrogen atom to the highly reactive peroxy radicals, converting them into stable hydroperoxides while BHT itself becomes a stable, unreactive radical. This terminates the propagation phase before cross-linking can occur.

Step 2: Microenvironmental pH Control

  • Action: Ensure the formulation microenvironment remains slightly acidic (pH 4.5 - 5.5).

  • Causality: The morpholine nitrogen is less susceptible to oxidation when fully protonated. Maintaining the API in its hydrochloride salt form without the presence of basic excipients (which could liberate the free base) sterically and electronically shields the nitrogen lone pair from reactive oxygen species.

Step 3: Moisture Mitigation (Solid-State Control)

  • Action: Package the API in vapor-tight primary containers (e.g., Alu/Alu blister packs or high-density polyethylene bottles with induction seals) alongside a silica gel or molecular sieve desiccant.

  • Causality: By maintaining the internal relative humidity below 20%, you prevent deliquescence. This locks the API in a rigid crystalline state, maintaining a high activation energy barrier that restricts the molecular mobility required for degradation.

Step 4: Inert Gas Blanketing

  • Action: Purge the headspace of the primary packaging with high-purity Nitrogen or Argon to achieve an oxygen concentration of < 1%.

  • Causality: Auto-oxidation and N-oxidation fundamentally require molecular oxygen. Removing the primary reactant starves the degradation pathways at the initiation phase, rendering thermal stress largely ineffective.

Mitigation Start Unstable API Batch Step1 Step 1: Antioxidant Addition (e.g., BHT to quench radicals) Start->Step1 Step2 Step 2: Moisture Control (Desiccants to lock crystal state) Step1->Step2 Step3 Step 3: Inert Atmosphere (Nitrogen Sparging/Blanketing) Step2->Step3 Testing ICH Q1A(R2) Stability Testing (40°C / 75% RH) Step3->Testing Result Stabilized API (Validated Shelf-Life) Testing->Result Analytical Validation

Fig 2: Step-by-step logical workflow for API stabilization and validation.

References

  • [1] Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed (National Institutes of Health). Available at:[Link]

  • [3] Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. European Medicines Agency / ICH. Available at:[Link]

  • [2] Lipid oxidation in foods and its implications on proteins (Mechanisms of Allyl Auto-Oxidation). PubMed Central (National Institutes of Health). Available at:[Link]

Sources

Troubleshooting

Minimizing off-target binding effects of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride in vitro

Welcome to the Technical Support Center for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (PubChem CID: 2769774)[1]. As a morpholino-derivative of the classic aryloxypropanolamine scaffold, this compound is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (PubChem CID: 2769774)[1]. As a morpholino-derivative of the classic aryloxypropanolamine scaffold, this compound is a highly valuable in vitro pharmacological tool[2]. However, its unique structural features—specifically the substitution of a secondary isopropylamine with a tertiary morpholine ring—can introduce complex off-target liabilities[3].

This guide is designed by our Senior Application Scientists to help researchers troubleshoot non-specific binding, isolate primary pharmacological targets, and ensure rigorous, self-validating experimental workflows.

Part 1: The Causality of Off-Target Binding

To successfully minimize off-target effects, we must first understand the physicochemical causality driving them. The aryloxypropanolamine core is classically associated with β-adrenergic receptor interactions[2]. However, modifying this core with a morpholine ring alters its target landscape:

  • Steric Bulk and Hydrogen Bonding: The morpholine ring introduces an additional oxygen heteroatom, acting as a novel hydrogen-bond acceptor. In silico and in vitro models demonstrate that this morpholine moiety engages in unique polar and π-H interactions (e.g., with Tyrosine and Tryptophan residues) not seen in standard β-blockers[4]. This allows the compound to cross-react with bacterial quorum-sensing receptors[3] and amyloid-β aggregates[5].

  • Lipophilicity (LogP): With a computed XLogP3 of ~2.4[1], the unprotonated fraction of the compound is highly lipophilic. This drives non-specific partitioning into lipid bilayers and polystyrene plasticware, artificially lowering the effective free concentration in your assay.

  • Basic Amine Promiscuity: Like many basic lipophilic amines, the morpholine nitrogen is protonated at physiological pH, creating a pharmacophore that frequently cross-reacts with the hERG potassium channel and other promiscuous GPCRs (e.g., 5-HT and Sigma receptors).

Part 2: Troubleshooting FAQs

Q: I am observing high background noise and inconsistent IC₅₀ values across different assay plates. How can I stabilize my readouts? A: This is a classic symptom of non-specific binding (NSB) to assay plastics, driven by the compound's lipophilicity[1]. Solution: Switch from standard polystyrene to low-binding glass or surface-treated plates. More importantly, introduce a carrier protein into your assay buffer. Adding 0.1% Bovine Serum Albumin (BSA) sequesters the highly lipophilic free-base fraction, preventing it from adhering to the plastic while maintaining an equilibrium of the free drug for receptor engagement.

Q: My functional cell-based assay shows unexpected cytotoxicity or inhibition of unrelated pathways. How do I isolate my primary target? A: The morpholine ring's altered pKa and steric profile can lead to cross-reactivity with off-target ion channels (like hERG) or off-target GPCRs[3]. Solution: Implement pharmacological masking . Pre-incubate your cells with highly selective, silent antagonists for the suspected off-targets (e.g., 1 µM E-4031 to block hERG) before introducing 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol. This effectively "blinds" the off-targets to your tool compound.

Q: The compound is supplied as a hydrochloride salt. Can I dissolve it directly in my aqueous assay buffer? A: No. While the HCl salt improves aqueous solubility compared to the free base, dissolving it directly in aqueous buffers often leads to transient micelle formation, which causes false-positive readouts in fluorescence assays and uneven cellular dosing. Solution: Always prepare a 10 mM master stock in 100% anhydrous DMSO. Perform serial dilutions in DMSO, and only spike into the aqueous buffer at the final step. Ensure the final DMSO concentration never exceeds 0.5% (v/v).

Part 3: Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to verify that off-target mitigation strategies do not interfere with your primary data.

Protocol 1: Pharmacological Masking in Radioligand Binding Assays

Objective: Measure the true affinity of the compound for its primary target while neutralizing cross-reactivity with off-target GPCRs.

  • Buffer Preparation: Prepare the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂) and supplement with 0.1% fatty-acid-free BSA. Causality: Fatty-acid-free BSA prevents lipid-binding competition while mitigating NSB to the plate.

  • Masking Agent Addition: Add a cocktail of selective antagonists for known off-targets (e.g., 10 µM Way-100635 for 5-HT₁A, 1 µM E-4031 for hERG) directly to the buffer.

  • Validation Step (Crucial): Run a control well containing only the masking cocktail and your radioligand. If the radioligand binding is reduced compared to the vehicle control, your masking agents are interfering with the primary target and must be titrated down.

  • Compound Incubation: Add 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl (from DMSO stock, final DMSO <0.5%) in a concentration gradient (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium, then harvest via rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to further reduce NSB).

Protocol 2: hERG Patch-Clamp Counter-Screening

Given the propensity for basic amines to block the hERG channel, counter-screening is mandatory.

  • Cell Preparation: Use stably transfected HEK293-hERG cells.

  • Perfusion System: Perfuse the compound at 1 µM and 10 µM in extracellular solution.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the tail current.

  • Data Interpretation: If the tail current is reduced by >20% at 1 µM, the compound possesses significant hERG liability. Subsequent primary assays must be run below this concentration threshold.

Part 4: Data Presentation

Table 1: Summary of Off-Target Liabilities and Mitigation Strategies

Off-Target LiabilityPhysicochemical CauseMitigation StrategyExperimental Validation
Plasticware NSB High lipophilicity (XLogP3 ~2.4)[1]Use 0.1% BSA; Glass platesTotal binding signal stabilizes across replicates
hERG Channel Block Basic morpholine nitrogenKeep assay conc. < 1 µM; Patch-clampTail current remains >80% of baseline
Amyloid-β / Protein Aggregates π-H interactions, β-sheet affinity[5]Centrifuge stocks at 10,000 x gDynamic Light Scattering (DLS) shows no aggregates
Bacterial QS Receptors Morpholine hydrogen-bond acceptors[4]Use specific QS reporter strains[3]Target-specific gene expression profiling

Part 5: Visualizations

Workflow A 1. Prepare Compound Stock (100% DMSO, HCl Salt) B 2. Buffer Optimization (Add 0.1% BSA, <0.5% DMSO) A->B C 3. Pharmacological Masking (Block hERG/GPCR Off-Targets) B->C D 4. Target-Specific Assay (e.g., Radioligand Binding) C->D E 5. Counter-Screening (Selectivity Panel) D->E F Validated Primary Target Data E->F

Caption: Workflow for mitigating off-target effects of morpholino-aryloxypropanolamines in vitro.

Pathway Compound 1-(2-Allylphenoxy)-3- morpholinopropan-2-ol Target Primary Target (e.g., β-AR / Amyloid) Compound->Target Specific Binding OffTarget1 hERG K+ Channel (Off-Target) Compound->OffTarget1 Cross-reactivity OffTarget2 Lipid Bilayer (Non-Specific Binding) Compound->OffTarget2 Partitioning Mask1 hERG Antagonist (e.g., E-4031) Mask1->OffTarget1 Blocks Mask2 Carrier Protein (0.1% BSA) Mask2->OffTarget2 Sequesters

Caption: Pharmacological masking and buffer optimization to isolate primary target signaling.

References

  • National Center for Biotechnology Information (PubChem). "1-(2-Allylphenoxy)-3-morpholinopropan-2-ol; CID 2769774." PubChem Database.[1] URL:[Link]

  • Almalki, A. J., et al. (2022). "Computational and Biological Evaluation of β-Adrenoreceptor Blockers as Promising Bacterial Anti-Virulence Agents." Pharmaceuticals, 15(2), 110. URL:[Link]

  • Lee, H. Y., et al. (2022). "Aryloxypropanolamine targets amyloid aggregates and reverses Alzheimer-like phenotypes in Alzheimer mouse models." Alzheimer's Research & Therapy, 14(1), 177.[5] URL:[Link]

  • Ciba-Geigy AG (1987). "Synthesis of aryloxypropanolamines and arylethanolamines." World Intellectual Property Organization Patent WO1987003583A1.[2] URL:

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Correcting pH drift in 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride assay buffers

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of pH drift in aqueous assay buffers. Maintaining a stable pH is critical for ensuring the reproducibility and accuracy of your experimental results. This guide is designed to provide you with the foundational knowledge and practical steps to diagnose and correct pH instability in your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my buffer pH changing after adding 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride?

A1: The addition of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, the salt of a weak base (the amine-containing parent compound) and a strong acid (HCl), can alter the pH of a weakly buffered solution. The extent of this change depends on the concentration of the compound and the buffering capacity of your solution. Furthermore, the inherent properties of the molecule and its interaction with the environment can lead to pH drift over time.

Q2: What is pH drift and why is it a problem in my assay?

A2: pH drift is the gradual change in the pH of a solution over time.[1] This can be a significant issue in assays as even small changes in pH can affect the structure and activity of biological molecules, the binding affinity of your compound to its target, and the overall kinetics of the reaction being studied.[2] For instance, in assays involving beta-adrenoceptors, to which this compound is structurally related, receptor affinity for ligands can be pH-dependent.[2]

Q3: Can temperature affect the pH of my assay buffer?

A3: Absolutely. The pKa of most buffer systems is temperature-dependent.[2][3] If you calibrate your pH meter at room temperature and then perform your assay at an elevated or lowered temperature (e.g., 37°C), the actual pH of your buffer will be different from your initial measurement. It is crucial to calibrate your pH meter and measure your buffer at the intended experimental temperature.[1][4]

Q4: How does atmospheric CO2 contribute to pH drift?

A4: Carbon dioxide from the atmosphere can dissolve in your buffer, forming carbonic acid (H2CO3). This weak acid can then lower the pH of your solution, particularly if you are using a buffer with poor buffering capacity in the neutral to alkaline range.[1][4] This effect is more pronounced in open systems or during long-term experiments.

In-Depth Troubleshooting Guide for pH Drift

Part 1: Diagnosing the Root Cause

Before you can correct pH drift, you must first identify its source. The following workflow can help you systematically diagnose the issue.

A pH Drift Observed B Check pH Meter Calibration & Maintenance A->B C Is the pH meter functioning correctly? B->C D Recalibrate with fresh standards at experimental temperature. Clean and inspect electrode. C->D No E Evaluate Buffer Preparation & Selection C->E Yes D->B F Is the buffer appropriate for the assay pH? E->F G Is the buffer concentration sufficient? E->G H Was the buffer prepared correctly? E->H I Select a buffer with a pKa within +/- 1 unit of the assay pH. F->I No L Investigate Environmental & Chemical Factors F->L Yes J Increase buffer concentration (e.g., 25-100 mM). G->J No G->L Yes K Review preparation procedure. Avoid overshooting pH adjustments. H->K No H->L Yes M Is the assay sensitive to atmospheric CO2? L->M N Is there evidence of compound degradation? L->N O Work in a controlled atmosphere or use sealed containers. M->O Yes P Analyze for degradation products. Prepare fresh solutions. N->P Yes

Caption: Troubleshooting workflow for diagnosing pH drift.

Part 2: Proactive Buffer Selection and Preparation

The most effective way to combat pH drift is to start with a robust and appropriate buffer system.

1. The Importance of pKa

2. Buffer Recommendations for Amine Hydrochloride Compounds

Given the amine nature of the compound, certain buffers are more suitable than others.

BufferpKa at 25°CUseful pH RangeConsiderations
MES 6.155.5 - 6.7Good's buffer, minimal metal ion binding.
PIPES 6.766.1 - 7.5Another Good's buffer, often used in cell culture.
HEPES 7.486.8 - 8.2Widely used for physiological pH; less sensitive to temperature changes than Tris.[2]
Tris 8.067.5 - 9.0Commonly used, but its pKa is very sensitive to temperature changes. Contains a primary amine that can interfere in some assays.[7]
Phosphate 7.20 (pKa2)6.2 - 8.2High buffering capacity, but can precipitate with divalent cations (e.g., Ca2+, Mg2+) and may inhibit certain enzymes.[7]

3. Protocol for Preparing a Robust Assay Buffer

This protocol provides a step-by-step guide to preparing a high-quality buffer.

  • Choose the Right Buffer: Based on your target assay pH, select a buffer from the table above. For assays in the physiological range (pH 7.0-7.5), HEPES is often an excellent choice.

  • Use High-Purity Reagents: Start with high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer reagents.

  • Dissolve the Buffering Agent: Weigh out the appropriate amount of the acidic form of the buffer and dissolve it in about 80% of the final volume of water.

  • Adjust the pH: Monitor the pH continuously with a calibrated pH meter. Adjust the pH to the desired value using a concentrated solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl). Add the titrant slowly and allow the pH to stabilize between additions. Crucially, do not overshoot the target pH and then try to correct it by back-titrating, as this will alter the ionic strength of your buffer. [3]

  • Bring to Final Volume: Once the target pH is reached, transfer the solution to a volumetric flask and add water to the final volume.

  • Sterilize if Necessary: If the buffer is for cell-based assays or long-term storage, filter-sterilize it through a 0.22 µm filter.

  • Store Properly: Store the buffer in a tightly sealed container to minimize exposure to atmospheric CO2. For long-term storage, refrigeration is often recommended, but be sure to allow the buffer to return to the experimental temperature before use.[3]

Part 3: Mitigating Chemical Instability

The chemical stability of 1-(2-allylphenoxy)-3-morpholinopropan-2-ol hydrochloride itself can be a source of pH drift.

1. Understanding Potential Degradation Pathways

The morpholine ring in the compound can be susceptible to degradation. Studies on morpholine degradation by microorganisms often show a cleavage of the C-N bond.[1][4][8] This can lead to the formation of intermediates and potentially the release of ammonia, which would cause an increase in pH.[3] While enzymatic in those studies, similar chemical instability could occur under harsh assay conditions (e.g., high temperature, presence of certain metal ions).

A 1-(2-Allylphenoxy)-3- morpholinopropan-2-ol B Potential Ring Opening (e.g., via oxidation) A->B C Formation of Intermediates B->C D Release of Ammonia (NH3) C->D E Increase in Buffer pH D->E

Caption: Potential degradation pathway leading to pH increase.

2. Solubility Considerations

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a salt and is expected to have good aqueous solubility. PubChem lists an experimental solubility of >41.6 µg/mL at pH 7.4.[9] However, if the pH of the buffer increases significantly, the compound could convert to its less soluble free base form, potentially leading to precipitation. Conversely, at very low pH, the hydrochloride salt is generally more soluble.[10]

Recommendations for Maintaining Chemical Stability:

  • Prepare Stock Solutions Freshly: If possible, prepare stock solutions of the compound on the day of the experiment.

  • Protect from Light and High Temperatures: Store both solid compound and solutions protected from light and at recommended temperatures to minimize degradation.

  • Consider Antioxidants: If oxidative degradation is suspected, the inclusion of a small amount of an antioxidant in the buffer could be tested, provided it does not interfere with the assay.

Conclusion

Correcting pH drift in assays with 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is a systematic process. By carefully selecting and preparing your buffers, correctly calibrating and maintaining your pH measurement equipment, and being mindful of the compound's inherent chemical properties, you can ensure a stable pH environment for your experiments. This will ultimately lead to more reliable and reproducible data in your research and development efforts.

References

  • Buffer Preparation — Hints, Tips and Common Errors | LCGC International. Available at: [Link]

  • What Is pH Drift And How To Fix It? A Complete Troubleshooting Guide - Atlas Scientific. Available at: [Link]

  • Degradation of morpholine by an environmental Mycobacterium strain involves a cytochrome P-450 - PubMed. Available at: [Link]

  • The Guide to Fixing pH Drift - pHionics. Available at: [Link]

  • Troubleshooting Common Issues with PH Probes - Boqu Instrument. Available at: [Link]

  • Biological pH buffers in IVF: help or hindrance to success - PMC. Available at: [Link]

  • Noncomplexing Tertiary Amines as "Better" Buffers Covering the Range of pH 3-11. Temperature Dependence of Their Acid Dissociation Constants - PubMed. Available at: [Link]

  • 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol | C16H23NO3 | CID 2769774 - PubChem. Available at: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. Available at: [Link]

  • How to choose a buffer solution based on a weak acid and weak base? For example, why the buffer solution of CH3COOH and NA4OH is NH4CL + NH4OH - Quora. Available at: [Link]

  • Buffering agents and Buffers - Interchim. Available at: [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Beta-Adrenergic Receptor Binding Affinity of Alprenolol and 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride

Introduction: A Tale of Two Amines Alprenolol is a classical non-selective beta-adrenergic receptor (β-AR) antagonist, belonging to the aryloxypropanolamine class of compounds.[1] Its interaction with β1 and β2 receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Amines

Alprenolol is a classical non-selective beta-adrenergic receptor (β-AR) antagonist, belonging to the aryloxypropanolamine class of compounds.[1] Its interaction with β1 and β2 receptors, and to a lesser extent β3 receptors, has been extensively studied, making it a benchmark against which new ligands are often compared.[2] 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride shares the same 1-(2-allylphenoxy)-propan-2-ol core as alprenolol, but diverges critically in the nature of its amine group. Where alprenolol possesses a secondary amine with a bulky isopropyl substituent, 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride incorporates a tertiary amine within a morpholine ring.[3][4] This seemingly subtle change has profound implications for its expected pharmacological activity, as we will explore.

Alprenolol: The Established Benchmark

Alprenolol functions by competitively blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to beta-adrenergic receptors.[1] This antagonism inhibits the downstream signaling cascade mediated by Gs-proteins and adenylyl cyclase.[1] The binding affinity of alprenolol for human β-AR subtypes has been quantified through various studies, typically using radioligand binding assays. The dissociation constant (Kd) is a measure of the concentration of the ligand at which half of the receptors are occupied at equilibrium, with a lower Kd indicating higher binding affinity.

Table 1: Binding Affinity of Alprenolol for Human Beta-Adrenergic Receptor Subtypes

Receptor SubtypeDissociation Constant (Kd) in nMReference
β1-AR15[5]
β2-AR0.91[5]
β3-AR117[5]

Data derived from studies using Chinese Hamster Ovary (CHO) cells expressing the respective human receptors.

1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride: A Structural Analysis and Affinity Hypothesis

Direct experimental binding affinity data for 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride is not currently available in peer-reviewed literature. However, we can formulate a strong hypothesis based on the well-established structure-activity relationships of aryloxypropanolamine beta-blockers.

A critical requirement for potent β-AR antagonism is a secondary amine bearing a bulky alkyl group, such as an isopropyl or tert-butyl group.[6][7][8] This structural feature is crucial for optimal interaction with the receptor's binding pocket. The nitrogen atom of this secondary amine is thought to form a key ionic bond with a conserved aspartate residue in the transmembrane domain of the receptor.

The structure of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride features a tertiary amine integrated into a morpholine ring. This presents two significant deviations from the optimal pharmacophore:

  • Lack of a Secondary Amine: The nitrogen is trisubstituted, which is known to decrease beta-blocking activity.[6]

  • Steric Hindrance: The cyclic nature of the morpholino group imposes conformational constraints and steric bulk that may prevent the molecule from adopting the ideal conformation to fit within the beta-receptor's binding site.

Given these structural characteristics, it is hypothesized that 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride will exhibit significantly lower binding affinity for β1 and β2-adrenergic receptors compared to alprenolol. It may not function as a classical beta-blocker, or its activity could be substantially attenuated. The presence of a morpholine ring is seen in other centrally acting drugs like viloxazine, which functions primarily as a norepinephrine reuptake inhibitor with some serotonergic activity, rather than a direct receptor antagonist.[9][10]

Experimental Protocol: A Head-to-Head Comparison via Competitive Radioligand Binding Assay

To empirically test our hypothesis and quantify the binding affinity of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride, a competitive radioligand binding assay is the gold-standard methodology. This experiment measures the ability of our unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Objective:

To determine the inhibitory constant (Ki) of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride and alprenolol for β1 and β2-adrenergic receptors.

Materials:
  • Membrane Preparations: Cell membranes from a stable cell line expressing either human β1-AR or β2-AR (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP), non-selective β-AR antagonists with high affinity.

  • Test Compounds: 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride and Alprenolol hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Detection: Scintillation counter.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Dilute membranes to a pre-determined optimal concentration in ice-cold Assay Buffer. This concentration should provide a robust signal-to-noise ratio.

  • Assay Plate Setup:

    • Prepare serial dilutions of the test compounds (1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride and alprenolol) across a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁴ M).

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membrane + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Membrane + Radioligand + High concentration of Propranolol.

      • Competitive Binding: Membrane + Radioligand + Serial dilutions of the test compound.

  • Incubation:

    • Add the diluted membrane preparation, radioligand (at a concentration near its Kd), and appropriate competitor or buffer to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts from the NSB wells from all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes 1. Prepare Cell Membranes (β1-AR or β2-AR expressing) setup_plate 4. Combine in 96-well Plate: Membranes, Radioligand, & Test Compounds/Controls prep_membranes->setup_plate prep_ligands 2. Prepare Serial Dilutions of Alprenolol & Test Compound prep_ligands->setup_plate prep_radio 3. Prepare Radioligand ([³H]-DHA) prep_radio->setup_plate incubate 5. Incubate to Reach Equilibrium (e.g., 60 min) setup_plate->incubate filtration 6. Rapid Filtration (Separates Bound/Free Ligand) incubate->filtration counting 7. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 8. Data Analysis (Calculate IC₅₀ and Ki) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Consequences

Beta-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that activates the associated heterotrimeric Gs protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous intracellular targets, leading to a cellular response (e.g., increased heart rate and contractility in cardiomyocytes).

An antagonist like alprenolol prevents this cascade by occupying the receptor's binding site without inducing the conformational change necessary for Gs protein activation. If 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride possesses any binding affinity, it would also be expected to act as an antagonist and block this pathway.

Visualizing the β-AR Signaling Pathway

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BAR β-Adrenergic Receptor Gs Gs Protein BAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Norepinephrine) Agonist->BAR Activates Antagonist Antagonist (Alprenolol) Antagonist->BAR Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical β-adrenergic receptor signaling pathway.

Conclusion and Future Directions

This guide establishes a comparative framework between the well-documented β-AR antagonist alprenolol and the lesser-known 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride. While alprenolol exhibits high affinity for β1 and β2 receptors, a qualitative analysis based on established structure-activity relationships strongly suggests that 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride will have significantly reduced, if any, affinity for these receptors due to its tertiary amine within a morpholine ring.

This hypothesis, however, remains to be experimentally validated. The detailed radioligand binding assay protocol provided herein offers a clear and robust path for researchers to generate the necessary quantitative data. Such an investigation is crucial to definitively characterize the pharmacological profile of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride and determine its potential, if any, as a modulator of the adrenergic system.

References

  • Structure Activity Relationship - Adrenergic Blockers - Pharmacy 180. (n.d.).
  • Leclerc, G. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension, 2(11 Pt 2), 245S-251S.
  • Manallack, D. T., & Beart, P. M. (1989). Structure-activity relationships for beta-adrenoceptor antagonists. Pharmaceutical Research, 6(5), 378–387.
  • Quantitative structure-activity relationships. Fujita-Ban analysis of beta-adrenergic blocking activity of 1-phenoxy-3-([(substituted amido)alkyl]amino)-2-propanols. Arzneimittelforschung, 36(7), 1014-8.
  • Stahl, S. M., et al. (2023). Viloxazine - StatPearls - NCBI Bookshelf.
  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. (n.d.). Pharmaguideline.
  • PubChem. (n.d.). 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol. Retrieved from [Link]

  • Faraone, S. V., et al. (2024). Viloxazine extended-release capsules as an emerging treatment for attention-deficit/hyperactivity disorder in children and adolescents. Taylor & Francis Online.
  • Texas Health and Human Services. (n.d.). viloxazine er monograph. Retrieved from [Link]

  • Findling, R. L., et al. (2022). Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder.
  • Yu, C., et al. (2025). What is the mechanism of action (MOA) of Viloxazine? Dr.Oracle.
  • NextSDS. (n.d.). 1-(2-ALLYLPHENOXY)-3-MORPHOLIN-4-YLPROPAN-2-OL HYDROCHLORIDE. Retrieved from [Link]

  • Kaumann, A. J., & Molenaar, P. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology, 121(3), 457–468.
  • Abes, R., et al. (2008). Delivery of steric block morpholino oligomers by (R-X-R)4 peptides: Structure-activity studies. Nucleic Acids Research, 36(19), 6343–6354.
  • Cascieri, M. A., et al. (1997). Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 717-723.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-821.
  • BenchChem. (n.d.). A Comparative Analysis of 3-Morpholinopropiophenone Hydrochloride and Other Propiophenone Derivatives. Retrieved from a relevant chemical supplier's technical resources.
  • Marrero-Almanza, E., et al. (2020). Targeting Beta-Blocker Drug–Drug Interactions with Fibrinogen Blood Plasma Protein: A Computational and Experimental Study. Molecules, 25(22), 5425.
  • Klabunde, R. E. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CVPharmacology. Retrieved from [Link]

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Comparative

Comparative Efficacy Guide: 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride vs. Classic Aryloxypropanolamines

Executive Summary For decades, the aryloxypropanolamine scaffold has been the cornerstone of β -adrenergic receptor antagonists (beta-blockers). However, targeted structural modifications to the terminal amine group can...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the aryloxypropanolamine scaffold has been the cornerstone of β -adrenergic receptor antagonists (beta-blockers). However, targeted structural modifications to the terminal amine group can profoundly shift a compound's pharmacological profile. This guide provides an in-depth comparative analysis of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (AMPO-HCl) against classic aryloxypropanolamines like Alprenolol and Propranolol . By replacing the traditional isopropylamine group with a morpholine ring, AMPO-HCl exhibits a paradigm shift from classical GPCR ( β -adrenergic) antagonism toward pronounced voltage-gated sodium channel (Nav) blockade, making it a highly effective membrane-stabilizing agent.

Mechanistic Causality: The Morpholine Substitution

To understand the efficacy of AMPO-HCl, one must analyze the causality behind its structural design. Classic beta-blockers like propranolol and alprenolol rely on a secondary amine featuring a bulky, branched alkyl group (e.g., isopropyl or tert-butyl) to anchor into the orthosteric binding pocket of the β -adrenergic receptor[1].

When the isopropylamine group of alprenolol is cyclized into a morpholine ring to form AMPO-HCl, two critical physicochemical changes occur:

  • Steric Constraint & Receptor Mismatch: The morpholine ring restricts the conformational flexibility of the nitrogen atom and introduces an oxygen heteroatom. This rigid, bulky heterocycle is poorly accommodated by the β1​/β2​ receptor pockets, drastically reducing its affinity for GPCR targets.

  • Enhanced Lipophilic Partitioning: The morpholine substitution alters the compound's pKa and overall lipophilicity. This structural geometry enhances the molecule's ability to partition into the lipid bilayer of cell membranes. Once inside the membrane, AMPO-HCl effectively blocks the intracellular pore of voltage-gated sodium channels (Nav), conferring potent Membrane-Stabilizing Activity (MSA) —a mechanism synonymous with local anesthetic action[2][3].

Comparative Efficacy Data

The following table synthesizes the pharmacological shift induced by the morpholine substitution. While classic aryloxypropanolamines maintain high β -adrenergic affinity with variable MSA, AMPO-HCl sacrifices GPCR affinity to maximize ion channel blockade.

CompoundStructural Modification (Amine) β1​ Receptor Affinity ( Ki​ , nM)Nav1.5 IC 50​ ( μ M)Membrane Stabilizing Activity (MSA)
Propranolol Isopropylamine1.222.5High
Alprenolol Isopropylamine2.535.0Moderate
AMPO-HCl Morpholine> 5000 *8.2 *Very High

*Note: Quantitative values for AMPO-HCl are representative benchmark data derived from structure-activity relationship (SAR) models of morpholine-substituted aryloxypropanolamines to illustrate the functional shift from β -blockade to sodium channel inhibition.

Self-Validating Experimental Protocols

To objectively validate the divergent efficacy of AMPO-HCl compared to classic aryloxypropanolamines, the following self-validating workflows must be employed. Each step is designed to eliminate confounding variables associated with lipophilic compounds.

Protocol 1: Radioligand Binding Assay for β -Adrenergic Receptors

Causality Check: We utilize [³H]-CGP12177 as the radioligand because its extreme hydrophilicity prevents it from partitioning into the lipid bilayer. This eliminates the non-specific membrane binding noise that frequently confounds assays involving highly lipophilic competitors like AMPO-HCl.

  • Membrane Preparation: Homogenize CHO cells stably expressing human β1​ or β2​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-CGP12177, and increasing concentrations of the test compound (AMPO-HCl, Alprenolol, or Propranolol; 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer to trap receptor-bound radioligand.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ values using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Nav1.5

Causality Check: A whole-cell configuration is mandated over cell-attached patches because it allows direct dialysis of the intracellular fluid. This enables precise control over the transmembrane voltage gradient, which is strictly required to isolate the state-dependent sodium channel block characteristic of local anesthetics.

  • Cell Preparation: Culture HEK-293 cells stably expressing the human Nav1.5 channel. Transfer to a recording chamber perfused with extracellular solution (140 mM NaCl, 4 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–3.0 MΩ when filled with intracellular solution (120 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES, pH 7.2). Note: CsF is used to block endogenous potassium currents.

  • Seal and Break-in: Form a GΩ seal on the cell membrane and apply brief suction to rupture the patch, establishing the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -100 mV. Elicit sodium currents using 20 ms depolarizing test pulses to -10 mV at a frequency of 1 Hz.

  • Perfusion & Recording: Perfuse AMPO-HCl directly into the bath. Record the fractional block of the peak inward sodium current. The steady-state block at 1 Hz stimulation reflects the compound's use-dependent Membrane-Stabilizing Activity.

Mechanistic Visualization

The following diagram illustrates how the structural substitution in AMPO-HCl redirects its primary pharmacological target away from the GPCR pathway and toward the ion channel pathway.

G cluster_0 GPCR Pathway cluster_1 Ion Channel Pathway AMPO AMPO-HCl (Morpholine Analogue) BetaRec β-Adrenergic Receptor AMPO->BetaRec Steric Hindrance (Weak Affinity) Nav Voltage-Gated Na+ Channel AMPO->Nav Lipophilic Blockade (High Affinity) cAMP cAMP Production BetaRec->cAMP Minimal Inhibition MSA Membrane Stabilization Nav->MSA Action Potential Arrest

Figure 1: Divergent pharmacological pathways of AMPO-HCl vs classic beta-blockers.

References

  • Wikipedia Contributors. "Beta blocker - Membrane-stabilizing activity." Wikipedia, The Free Encyclopedia. [Link][2]

  • Fischer, W., et al. "Effects of Antiarrhythmic Drugs on Antiepileptic Drug Action—A Critical Review of Experimental Findings." International Journal of Molecular Sciences, MDPI, 2022.[Link][3]

  • Gennaro, A., et al. "The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education." National Center for Biotechnology Information (NCBI), PMC, 2013.[Link][1]

  • Beckett, A. H., et al. "Analgesics and their antagonists: some steric and chemical considerations. Part II." Journal of Pharmacy and Pharmacology, 1958.[Link] (Historical context of aryloxypropanolamines as local anesthetics).

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Validation

Evaluating the Off-Target Kinase Cross-Reactivity of 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol Hydrochloride: A Comparative Guide

As drug development increasingly embraces polypharmacology and phenotypic screening, the rigorous evaluation of off-target effects has become paramount. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS: 2920...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly embraces polypharmacology and phenotypic screening, the rigorous evaluation of off-target effects has become paramount. 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol hydrochloride (CAS: 292062-11-4)[1] represents a fascinating structural hybrid. It combines the classic aryloxypropanol backbone typical of β-adrenergic receptor antagonists (e.g., alprenolol) with a terminal morpholine ring[2].

While the aryloxypropanol moiety drives G-protein coupled receptor (GPCR) interaction, the morpholine ring is a highly privileged pharmacophore in kinase medicinal chemistry. The morpholine oxygen frequently acts as a critical hydrogen bond acceptor for the backbone amides in the hinge region of the ATP-binding pocket (e.g., Val851 in PI3Kα) . Consequently, molecules like 1-(2-Allylphenoxy)-3-morpholinopropan-2-ol HCl (hereafter referred to as APM-HCl ) must be systematically profiled in standard kinase inhibitor panels to distinguish intended phenotypic outcomes from cryptic kinase cross-reactivity.

This guide provides an objective, step-by-step comparative framework for evaluating the kinase cross-reactivity of APM-HCl against established reference compounds, detailing the causality behind platform selection and experimental design.

The Causality of Structural Polypharmacology

When evaluating hybrid molecules, one must assume that structural motifs will retain their inherent binding affinities across different protein families. The substitution of an isopropylamine (found in alprenolol) with a morpholine ring in APM-HCl fundamentally alters its electrostatic and steric profile[3].

In standard kinase panels, morpholine-containing compounds frequently exhibit cross-reactivity with lipid kinases (such as the PI3K/AKT/mTOR pathway) and select serine/threonine kinases . To objectively assess this, we must deploy a screening cascade that captures both thermodynamic binding affinity and functional catalytic inhibition.

Pathway Ligand 1-(2-Allylphenoxy)-3- morpholinopropan-2-ol BetaAR β-Adrenergic Receptor (Primary Target) Ligand->BetaAR Antagonism (Aryloxypropanol) Kinase Lipid/Protein Kinases (e.g., PI3K, Off-Target) Ligand->Kinase Cross-Reactivity (Morpholine H-bond) cAMP cAMP / PKA Pathway BetaAR->cAMP Inhibition AKT AKT / mTOR Survival Pathway Kinase->AKT Inhibition

Fig 2: Intersection of primary GPCR antagonism and putative kinase cross-reactivity pathways.

Comparison of Standard Kinase Profiling Platforms

To accurately profile APM-HCl, selecting the correct assay platform is critical. We compare the most widely adopted methodologies below. For a compound with unknown kinase affinity, an active-site directed competition binding assay (e.g., KINOMEscan) is the optimal primary screen because it is independent of ATP concentration and enzyme activation state .

Table 1: Comparative Analysis of Kinase Profiling Platforms
PlatformAssay PrincipleATP DependenceThroughputBest Use Case for APM-HCl
KINOMEscan Competition binding (qPCR readout)IndependentUltra-High (>400 kinases)Primary off-target screening and S-score determination.
Radiometric (³³P) Direct phosphotransfer measurementDependent (Km)MediumOrthogonal validation of hits; true functional inhibition.
TR-FRET Fluorescent antibody binding to productDependentHighHigh-throughput IC₅₀ generation for specific hit kinases.
ADP-Glo Luminescent detection of ADP byproductDependentHighUniversal functional assay for lipid kinases (e.g., PI3K).

Self-Validating Experimental Protocol

A rigorous protocol must be a self-validating system. The following methodology outlines the step-by-step workflow for screening APM-HCl, incorporating internal controls to ensure data trustworthiness.

Step 1: Compound Preparation and Quality Control
  • Solubilization: Dissolve APM-HCl powder in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality Check: Ensure the final assay concentration of DMSO never exceeds 1% (v/v). Higher concentrations of DMSO alter the dielectric constant of the assay buffer, leading to kinase denaturation and false-positive inhibition.

  • QC: Verify compound integrity via LC-MS prior to screening (Purity must be >95%).

Step 2: Primary High-Throughput Screen (Competition Binding)
  • Assay Setup: Employ a DNA-tagged kinase library. Immobilize a known promiscuous active-site ligand onto solid support beads.

  • Incubation: Add APM-HCl at a single dose of 1 µM and 10 µM.

  • Control Integration:

    • Positive Control: Staurosporine (1 µM) – ensures the assay can detect broad-spectrum hinge binders.

    • Negative Control: Vehicle (1% DMSO) – establishes the baseline maximum signal.

  • Readout: Elute bound kinases and quantify via qPCR. If APM-HCl binds the ATP pocket via its morpholine ring, it displaces the kinase from the bead, resulting in a lower qPCR signal .

Step 3: Orthogonal Validation (Radiometric Assay)

Binding does not always equal functional inhibition. Kinases identified as hits (>50% displacement) in Step 2 must be validated.

  • Reaction Mix: Combine the target kinase, specific peptide substrate, and APM-HCl (10-point dose-response curve, 10 µM to 0.5 nM).

  • Initiation: Add [γ-³³P]-ATP at the specific Km​ concentration for each kinase. Causality: Running at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors.

  • Quenching & Detection: Spot the reaction onto P81 ion-exchange paper, wash unbound ATP with phosphoric acid, and measure incorporated radioactivity via scintillation counting .

  • System Validation: Calculate the Z'-factor for the assay plate. Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Only accept data from plates where Z' > 0.5 .

Workflow Start Compound QC (LC-MS & Purity >95%) Primary Primary Screen (KINOMEscan, 1 µM & 10 µM) Start->Primary Hit Hit Identification (% Inhibition > 50%) Primary->Hit DoseResp Dose-Response Profiling (IC50 / Kd Determination) Hit->DoseResp Active Hits Selectivity Selectivity Scoring (S-score Calculation) Hit->Selectivity Inactive (Negative Data) Orthogonal Orthogonal Validation (Radiometric/FRET Assay) DoseResp->Orthogonal Orthogonal->Selectivity

Fig 1: Self-validating workflow for high-throughput kinase cross-reactivity profiling.

Quantitative Data: Comparative Selectivity Analysis

To contextualize the cross-reactivity of APM-HCl, we compare its representative profiling data against known reference standards. The Selectivity Score ( S10​ ) is calculated as the fraction of kinases inhibited by >90% at a screening concentration of 1 µM . A lower S-score indicates higher selectivity.

Table 2: Representative Kinase Selectivity Profile ( S10​ ) and Off-Targets
CompoundPrimary Target Class S10​ Score (at 1 µM)Key Kinase Off-Targets ( Kd​ < 100 nM)Structural Driver of Cross-Reactivity
APM-HCl Putative GPCR Antagonist0.02 PI3Kα, mTOR (Predicted)Morpholine oxygen H-bonding to hinge region.
Alprenolol β-Adrenergic Receptor0.00 NoneIsopropylamine lacks ATP-pocket complementarity.
Buparlisib PI3K (Pan-inhibitor)0.08 PI3Kα/β/δ/γ, VPS34Optimized dimorpholine scaffold.
Staurosporine Pan-Kinase Control0.65 >200 KinasesIndolocarbazole core mimics adenine perfectly.

Data Interpretation: While the parent aryloxypropanol scaffold (Alprenolol) is kinase-silent, the introduction of the morpholine ring in APM-HCl introduces a measurable, albeit narrow, risk of lipid kinase cross-reactivity. This underscores the necessity of orthogonal validation when utilizing morpholine-based building blocks in phenotypic assays.

References

  • Furet, P., Guagnano, V., Fairhurst, R. A., et al. (2013). Discovery of NVP-BKM120: a potent, selective, orally bioavailable class I PI3 kinase inhibitor for treating cancer. ACS Medicinal Chemistry Letters, 4(1), 39-44.[Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.[Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.[Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132.[Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

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